Product packaging for 1H-pyrazolo[3,4-c]pyridin-7-ol(Cat. No.:CAS No. 76006-09-2)

1H-pyrazolo[3,4-c]pyridin-7-ol

Cat. No.: B3153515
CAS No.: 76006-09-2
M. Wt: 135.12 g/mol
InChI Key: RPXFCERITFUFCN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-7-ol (CAS 76006-09-2), also known as 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one, is a high-value fused bicyclic heterocycle with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound serves as a privileged scaffold in medicinal chemistry due to its structural analogy to purine bases, making it a versatile precursor for the design of biologically active molecules . Recent investigative studies have identified multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivatives as promising soluble guanylyl cyclase (sGC) stimulators . These compounds exhibit a novel mechanism of action, functioning as heme-dependent, direct sGC agonists that strongly synergize with nitric oxide (NO) to induce cyclic GMP (cGMP) generation in vascular smooth muscle cells . Lead compounds derived from this core structure demonstrate significant vasoprotective efficacy by reducing vascular smooth muscle cell proliferation and exhibit potent anti-inflammatory activity by dampening the expression of adhesion molecules (ICAM-1, P/E-Selectin) in endothelial cells, thereby inhibiting subsequent leukocyte adhesion . The fact that these compounds elevate cGMP preferentially in the presence of NO may make them less prone to induce characteristic hypotension in vivo compared to other direct sGC agonists, presenting a compelling research value for cardiovascular and inflammatory disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this core structure to develop new chemical entities for investigating cardiovascular biology, inflammatory pathways, and signal transduction mechanisms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B3153515 1H-pyrazolo[3,4-c]pyridin-7-ol CAS No. 76006-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydropyrazolo[3,4-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h1-3H,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPXFCERITFUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263779
Record name 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
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Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-09-2
Record name 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
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Record name 1H,6H,7H-pyrazolo[3,4-c]pyridin-7-one
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Foundational & Exploratory

An In-Depth Technical Guide to 1H-pyrazolo[3,4-c]pyridin-7-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1H-pyrazolo[3,4-c]pyridin-7-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the compound's fundamental properties, synthesis, and explores its potential therapeutic applications based on the broader activity of the pyrazolopyridine scaffold.

Core Compound Identification

Compound Name: this compound

ParameterValueReference
CAS Number 76006-09-2[1][2]
Molecular Formula C₆H₅N₃O[2]
Molecular Weight 135.12 g/mol [2]

Introduction to the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry. Its structural resemblance to purine bases makes it a privileged scaffold for interacting with a wide range of biological targets. Derivatives of pyrazolopyridines have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3] The versatility of this scaffold allows for the modulation of various biological pathways, making it a key component in the development of novel therapeutic agents.[3]

Physicochemical Properties and Tautomerism

This compound is a solid at room temperature. A crucial aspect of its chemistry is the existence of tautomerism. The "-ol" form (this compound) can exist in equilibrium with its keto tautomer, 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one. The predominant tautomeric form in different environments (e.g., solution vs. solid state) can significantly influence its physicochemical properties and biological activity. Studies on related pyrazolones have shown that the equilibrium can be affected by solvent polarity and substitution patterns.

Diagram: Tautomeric Equilibrium of this compound

Tautomeric equilibrium between the hydroxyl and keto forms.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively reported in publicly available literature, its synthesis can be inferred from general methods for constructing the pyrazolo[3,4-c]pyridine scaffold. A common strategy involves the cyclization of appropriately substituted pyridine or pyrazole precursors.

For instance, a general approach could involve the reaction of a substituted 3-aminopyridine derivative. The synthesis of the related compound, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, has been achieved by reacting 2-chloro-3-aminopyridine with an ammonia solution in the presence of iodine.[4] Subsequent nucleophilic substitution of the chloro group with a hydroxyl group could potentially yield the target compound.

Diagram: Generalized Synthesis Workflow

synthesis_workflow start Substituted Pyridine/Pyrazole Precursor step1 Cyclization Reaction start->step1 intermediate Pyrazolo[3,4-c]pyridine Scaffold step1->intermediate step2 Functional Group Interconversion intermediate->step2 product This compound step2->product

A conceptual workflow for the synthesis of the target compound.

Potential Biological Activities and Therapeutic Applications

Direct studies on the biological activity of this compound are limited. However, the broader class of pyrazolo[3,4-c]pyridine derivatives has been investigated for a range of therapeutic applications, suggesting potential areas of interest for this specific molecule.

Potential Therapeutic Areas for Pyrazolo[3,4-c]pyridine Derivatives:

  • Oncology: Certain pyrazolopyridine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), both of which are implicated in cancer progression.[4]

  • Inflammatory Diseases: The anti-inflammatory properties of some pyrazolopyridine compounds make them potential candidates for treating inflammatory conditions.[3]

  • Infectious Diseases: Antibacterial activity has been reported for some members of this compound class.[3]

  • Neurological Disorders: The structural similarity to purines suggests potential interactions with targets in the central nervous system.[4]

Experimental Protocols: A General Framework

General Synthesis Protocol for a Pyrazolo[3,4-c]pyridine Derivative (Illustrative Example):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting aminopyridine precursor in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the cyclizing agent (e.g., a dicarbonyl compound or its equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential in medicinal chemistry. The established biological activities of the broader pyrazolopyridine class provide a strong rationale for further investigation into this specific compound. Future research should focus on developing efficient and scalable synthetic routes, conducting comprehensive in vitro and in vivo biological evaluations, and elucidating its mechanism of action against various therapeutic targets. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

"1H-pyrazolo[3,4-c]pyridin-7-ol" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-pyrazolo[3,4-c]pyridin-7-ol: A Core Scaffold for Kinase Inhibitor Discovery

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among its isomers, the 1H-pyrazolo[3,4-c]pyridine core is of significant interest, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides a comprehensive overview of a key derivative, this compound (CAS No: 76006-09-2), focusing on its chemical identity, tautomeric nature, synthesis, and its role as a foundational scaffold for drug development professionals. We will delve into the causality behind its structural features and provide field-proven insights into its synthetic elaboration and biological relevance.

Nomenclature, Identification, and Structural Elucidation

Accurate identification is paramount for any chemical entity in a research and development pipeline. This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound . However, a critical feature of this molecule is its existence in a state of prototropic tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is dominant. This leads to several accepted synonyms which refer to the keto tautomer:

  • 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

  • 7H-Pyrazolo[3,4-c]pyridin-7-one, 1,6-dihydro-[1]

This keto-enol tautomerism is fundamental to the molecule's reactivity and its interactions with biological targets, as the hydrogen-bonding potential of the enol (-OH) group differs significantly from the keto (C=O and N-H) form.

Furthermore, tautomerism also occurs between the two nitrogen atoms of the pyrazole ring (N1-H vs. N2-H). Experimental and crystallographic studies on related 7-substituted pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is the predominant form in solution. This is a key consideration for derivatization strategies targeting the pyrazole nitrogen.

Chemical Identifiers

For unambiguous documentation and procurement, the following identifiers are critical:

IdentifierValue
CAS Number 76006-09-2[1]
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Canonical SMILES C1=CN=C2C(=C1)C(=O)NN2
Structural Representation and Tautomerism

The structural dynamics of this compound are best represented by illustrating the tautomeric equilibria. The diagram below shows the primary keto-enol forms and the secondary N1-H/N2-H pyrazole tautomerism.

Caption: Tautomeric forms of this compound.

Synthesis and Chemical Elaboration

The value of a heterocyclic fragment in drug discovery is directly proportional to the ease with which it can be synthesized and functionalized. While multi-component reactions can yield pyrazolopyridone derivatives, a robust and adaptable route often starts from a pre-functionalized intermediate. A common and effective strategy is the synthesis via a halogenated precursor, which can then be converted to the desired hydroxyl group.

Proposed Synthetic Workflow

The following two-step protocol outlines a reliable pathway to synthesize this compound, starting from commercially available 2-chloro-3-aminopyridine. This approach provides a versatile intermediate (7-chloro-1H-pyrazolo[3,4-c]pyridine) that can also be used for other C7-position modifications (e.g., amination).

synthesis_workflow start 2-Chloro-3-aminopyridine step1_reagents 1. NaNO₂, Acetic Acid 2. Heat (Cyclization) start->step1_reagents intermediate 7-Chloro-1H-pyrazolo[3,4-c]pyridine step1_reagents->intermediate Diazotization & Ring Closure step2_reagents NaOH (aq) Heat (Hydrolysis) intermediate->step2_reagents product This compound (Keto/Enol Mixture) step2_reagents->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

PART A: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Rationale: This step involves a diazotization of the 3-amino group on the pyridine ring, followed by an intramolecular cyclization to form the fused pyrazole ring. Acetic acid serves as both the solvent and a proton source.

  • Procedure:

    • To a stirred solution of 2-chloro-3-aminopyridine (1 equiv.) in glacial acetic acid, add potassium acetate (1.3 equiv.). Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.5 equiv.) in water dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 7-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

PART B: Synthesis of this compound

  • Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen activates the C7 position, allowing for the displacement of the chloride by a hydroxide ion.

  • Procedure:

    • Suspend 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 equiv.) in a 2M aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.

    • Cool the reaction mixture to room temperature and carefully acidify with 2M hydrochloric acid (HCl) until a pH of ~6-7 is reached.

    • A precipitate will form upon neutralization. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolopyridine scaffold is prevalent in numerous clinically evaluated and approved drugs. Its structural similarity to purine bases allows it to function as an effective "hinge-binder" in the ATP-binding pocket of protein kinases. The 1H-pyrazolo[3,4-c]pyridine core serves as a versatile starting point for building potent and selective inhibitors.

Role as a Kinase Inhibitor Scaffold

Pharmacological studies have repeatedly demonstrated that pyrazolopyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[2]

  • Cyclin-Dependent Kinases (CDKs): Derivatives of the related 1H-pyrazolo[3,4-b]pyridine isomer are potent inhibitors of CDK1 and CDK2, enzymes essential for cell cycle progression.[3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully used to develop potent and selective inhibitors of FGFRs, which are key drivers in various cancers, including lung and bladder cancer.[4]

  • TANK-Binding Kinase 1 (TBK1): As a non-canonical IKK family member, TBK1 is involved in innate immunity and oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors, highlighting the scaffold's utility in immunology and oncology.[5]

The N(1)-H of the pyrazole ring is often crucial for activity, as it typically forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding site. The C7-ol/one moiety of the title compound provides an additional hydrogen bond donor/acceptor site and a vector for further chemical elaboration.

kinase_inhibition General Binding Mode of Pyrazolopyridine Kinase Inhibitors cluster_kinase Kinase ATP-Binding Pocket ATP_Pocket Gatekeeper Residue Hinge Region DFG Motif Inhibitor Pyrazolopyridine Scaffold ATP_Pocket:gate->Inhibitor Steric Gate ATP_Pocket:dfg->Inhibitor Hydrophobic Interactions Inhibitor->ATP_Pocket:hinge H-Bond from N1-H (Key Interaction)

Caption: ATP-competitive binding of a pyrazolopyridine scaffold.

A Vector for Fragment-Based Drug Discovery (FBDD)

This compound is an ideal fragment for FBDD campaigns. It possesses low molecular weight, contains the essential hinge-binding motif (the pyrazole N-H), and offers multiple vectors for chemical growth to improve potency and selectivity against a target protein.[6] The C7-hydroxyl can be used as a handle for ether or ester linkages, while other positions on the rings (C3, C5) can be functionalized through methods like palladium-catalyzed cross-coupling reactions on halogenated precursors.[6]

Conclusion

This compound is more than a simple chemical compound; it is a strategic molecular scaffold with profound implications for modern drug discovery. Its rich chemistry, defined by a dynamic tautomeric equilibrium, provides unique opportunities for molecular interactions. The synthetic accessibility through reliable, scalable protocols allows for its use as a core building block in the generation of diverse chemical libraries. For researchers and scientists in drug development, understanding the nuances of this scaffold—from its synthesis to its established role as a privileged kinase inhibitor core—is essential for designing the next generation of targeted therapeutics. Its proven ability to effectively mimic the purine core of ATP ensures that the pyrazolopyridine family, and specifically derivatives of this compound, will remain a high-value asset in the ongoing quest for novel medicines.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Context of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridin-7-ol core, a fascinating heterocyclic scaffold, represents a significant nexus of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and biological significance. While the initial discovery of the parent molecule is rooted in the broader exploration of pyrazolopyridine chemistry, its modern relevance was ignited by the identification of its derivatives as potent phosphodiesterase 4 (PDE4) inhibitors. This guide will dissect the key synthetic strategies, elucidate the tautomeric nature of the molecule, and detail the mechanism of action that underpins its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with contemporary insights to provide a comprehensive understanding of this important chemical entity.

Introduction: The Pyrazolopyridine Family - A Legacy of Bioactivity

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has long been a fertile ground for the discovery of biologically active molecules. The structural resemblance to purines has made this heterocyclic system an attractive target for medicinal chemists seeking to modulate biological pathways. The broader pyrazolopyridine family has a rich history dating back to the early 20th century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908.[1] This pioneering work laid the foundation for the exploration of the five possible pyrazolopyridine isomers, each with its unique chemical personality and therapeutic potential.

The 1H-pyrazolo[3,4-c]pyridine isomer, while perhaps less explored historically than its [3,4-b] counterpart, has emerged as a scaffold of significant interest. Its unique arrangement of nitrogen atoms and potential for diverse functionalization has led to its investigation in a range of therapeutic areas, including oncology and neurodegenerative diseases.[2] This guide focuses specifically on the 7-hydroxy derivative, this compound, and its tautomeric form, 1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Discovery and Historical Context: From Serendipity to Rational Design

The story of this compound is not one of a single, dramatic discovery, but rather an evolution of scientific understanding. While the precise first synthesis of the unsubstituted parent compound is not prominently documented in readily available literature, the emergence of its significance can be traced to a pivotal 1998 publication in the Journal of Medicinal Chemistry.

In this seminal paper, researchers conducting high-throughput screening for inhibitors of human eosinophil phosphodiesterase 4 (PDE4) identified a substituted derivative, 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, as a novel and potent inhibitor.[3] This discovery marked a turning point, establishing the 7-oxo-pyrazolo[3,4-c]pyridine core as a viable scaffold for targeting a key enzyme in inflammatory pathways. The subsequent structure-activity relationship (SAR) studies detailed in this work led to the development of analogues with significantly enhanced potency, demonstrating the tractability of this chemical series for optimization.[3]

This initial finding spurred further interest in the 1H-pyrazolo[3,4-c]pyridine scaffold, leading to the development of more sophisticated synthetic methodologies and a deeper understanding of its chemical and biological properties.

The Chemistry of this compound

Tautomerism: A Tale of Two Forms

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 1H-pyrazolo[3,4-c]pyridin-7(6H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic studies, including NMR, have indicated that for the broader class of 7-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is predominant in solution. This preference is a key consideration in understanding the molecule's reactivity and its interactions with biological targets.

Synthesis Strategies: Building the Core

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be approached through several strategic disconnections. The most common methods involve the construction of the pyridine ring onto a pre-existing pyrazole or, conversely, the formation of the pyrazole ring from a substituted pyridine precursor.

A prevalent strategy involves the reaction of a suitably substituted aminopyrazole with a 1,3-dielectrophilic component to construct the pyridine ring. This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring at an early stage.

Caption: General scheme for pyridine ring annulation onto a pyrazole.

Recent advances in synthetic organic chemistry have provided powerful tools for the late-stage functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold. A 2023 publication detailed a "vectorial functionalization" approach, allowing for the selective introduction of substituents at various positions, including the crucial C7 position.[4][5] This methodology utilizes a combination of protection-group strategies, directed metallation, and cross-coupling reactions.

Experimental Protocol: Synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold (Adapted from Bedwell et al., 2023) [4]

  • Diazotization and Cyclization: A solution of the starting aminopyridine in a suitable solvent (e.g., dichloroethane) is treated with sodium nitrite and acetic anhydride at room temperature, followed by heating to induce cyclization to the 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate.

  • Deacetylation: The intermediate is then treated with a base, such as sodium methoxide in methanol, at room temperature to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol: C7-Functionalization via Directed Metallation (Adapted from Bedwell et al., 2023) [4]

  • Protection: The N1 position of the 5-halo-1H-pyrazolo[3,4-c]pyridine is protected with a suitable protecting group (e.g., SEM-Cl).

  • Metallation: The protected scaffold is treated with a strong, non-nucleophilic base such as TMPMgCl·LiCl at low temperature (-40 °C) to selectively deprotonate the C7 position.

  • Electrophilic Quench: The resulting organometallic intermediate is then reacted with a desired electrophile to introduce a substituent at the C7 position.

  • Deprotection: Removal of the protecting group yields the C7-functionalized 1H-pyrazolo[3,4-c]pyridine.

This vectorial approach provides a powerful platform for generating diverse libraries of compounds for SAR studies.

Biological Activity and Mechanism of Action: Targeting PDE4

The primary biological activity associated with the 1H-pyrazolo[3,4-c]pyridin-7-one scaffold is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses.

The Role of PDE4 in Inflammation

In inflammatory cells, elevated levels of cAMP lead to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes. By inhibiting PDE4, 1H-pyrazolo[3,4-c]pyridin-7-one derivatives effectively increase intracellular cAMP concentrations, thereby exerting an anti-inflammatory effect.

Caption: Mechanism of action of 1H-pyrazolo[3,4-c]pyridin-7-one as a PDE4 inhibitor.

Quantitative Biological Data

The 1998 discovery paper provides key quantitative data for substituted 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines.

CompoundR1R2IC50 (µM) for PDE4
11 4-FluorophenylPhenyl1.6
22 (CP-220,629) 4-Fluorophenyl3-Cyclopentyloxyphenyl0.44
24 4-Fluorophenyl3-Cyclopentyloxy-4-methoxyphenyl0.03

Data adapted from J Med Chem. 1998, 41 (13), pp 2268–2277.[3]

Future Directions and Conclusion

The this compound scaffold, brought to prominence through the discovery of its derivatives as potent PDE4 inhibitors, continues to be an area of active research. The development of modern, versatile synthetic methods has opened up new avenues for exploring the chemical space around this core. Future research will likely focus on:

  • Exploring other biological targets: The purine-like structure of the pyrazolopyridine core suggests potential for activity against other enzyme families, such as kinases.

  • Developing subtype-selective PDE4 inhibitors: The PDE4 family has four subtypes (A, B, C, and D). Developing inhibitors with selectivity for a particular subtype could lead to improved therapeutic profiles with fewer side effects.

  • Application in other therapeutic areas: The anti-inflammatory properties of PDE4 inhibitors suggest their potential use in a wide range of diseases, including neuroinflammatory conditions and dermatological disorders.

References

A Technical Guide to 1H-pyrazolo[3,4-c]pyridin-7-ol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-c]pyridine core represents a class of nitrogen-containing fused heterocyclic compounds of significant interest to the medicinal chemistry community. Structurally analogous to purines, this scaffold possesses a unique arrangement of hydrogen bond donors and acceptors, rendering it a privileged structure for interacting with a multitude of biological targets. This guide provides an in-depth analysis of a key derivative, 1H-pyrazolo[3,4-c]pyridin-7-ol (also known as its tautomer, 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one), focusing on its physicochemical properties, robust synthetic strategies, and its application as a versatile building block for library development. We will explore its reactivity, providing actionable protocols and strategic insights for researchers engaged in the design and synthesis of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory diseases.

Introduction: The Strategic Value of the Pyrazolopyridine Core

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological macromolecules. Within this domain, fused bicyclic systems like the pyrazolopyridines have emerged as particularly valuable. The pyrazolo[3,4-c]pyridine isomer is a bioisostere of indole and purine, granting it access to biological targets that recognize these native structures. Pharmacological studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of critical enzyme families, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), and as antagonists for various receptors.[1] This broad bioactivity underscores their potential in developing treatments for cancer, Alzheimer's disease, and other complex pathologies.[1] The subject of this guide, this compound, serves as a cornerstone for accessing this chemical space, offering multiple handles for synthetic diversification.

Core Physicochemical Properties and Structural Analysis

The utility of a building block is fundamentally dictated by its inherent chemical nature. This compound (CAS: 76006-09-2, Molecular Formula: C₆H₅N₃O) is no exception.[2][3] Its most critical feature is the pronounced keto-enol tautomerism, which governs its reactivity and intermolecular interactions.

Tautomeric Equilibrium:

The compound exists as an equilibrium between the aromatic hydroxyl (-ol) form and the non-aromatic pyridinone (-one) form. The specific ratio of these tautomers can be influenced by the solvent, pH, and temperature, which has profound implications for reaction planning and biological assay conditions. The pyridinone form often predominates in polar solvents.

Caption: Keto-enol tautomerism of the core scaffold.

Reactivity Profile:

The electronic landscape of the this compound scaffold provides several sites for chemical modification. Understanding these "hotspots" is key to designing synthetic libraries with diverse substitution patterns.

synthesis_workflow cluster_A Route A: Pyridine-First Approach cluster_B Route B: Pyrazole-First Approach a1 2-Chloro-3-aminopyridine a2 Diazotization & Cyclization (e.g., with NaNO₂, acid) a1->a2 a3 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Key Intermediate) a2->a3 a4 Nucleophilic Substitution (e.g., NaOH or other nucleophile) a3->a4 a_final This compound a4->a_final b1 Substituted 5-Aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile) b2 Pyridine Ring Annulation (e.g., Gould-Jacobs reaction) b1->b2 b3 Cyclization & Functional Group Interconversion b2->b3 b_final This compound b3->b_final

References

The Emergence of 1H-pyrazolo[3,4-c]pyridin-7-ol and its Derivatives as Privileged Scaffolds in Drug Discovery: A Technical Guide to a Purine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural resemblance of the pyrazolopyridine scaffold to endogenous purines has positioned it as a "privileged" core in medicinal chemistry. This guide provides an in-depth technical exploration of a specific isomer, 1H-pyrazolo[3,4-c]pyridin-7-ol, and its derivatives, detailing their critical relationship to purine analogues. We dissect the mechanistic basis for their biological activity, focusing on their role as ATP-competitive inhibitors of protein kinases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, structure-activity relationship (SAR) insights, and a mechanistic overview of their interaction with key cellular signaling pathways.

Part 1: The Pyrazolopyridine Core - A Bioisostere of Purine

The principle of bioisosteric replacement is a cornerstone of modern drug design, where a functional group is substituted with another that retains similar physicochemical properties, leading to retained or enhanced biological activity. The 1H-pyrazolo[3,4-c]pyridine nucleus is a classic bioisostere of purine.

As purine bioisosteres, pyrazolopyridines can preferentially occupy the ATP pocket in enzymes like kinases, acting as effective hinge-binding cores.[1] The nitrogen atoms of the bicyclic system mimic the hydrogen bonding pattern of adenine, allowing these molecules to function as competitive inhibitors at ATP-binding sites.[2] This mimicry is the foundation of their therapeutic potential across oncology, immunology, and neurodegenerative disorders. Well-established synthetic methodologies facilitate the derivatization of these heterocycles at various positions, enabling fine-tuning of their interaction with the target's binding pocket.[1]

Part 2: Synthesis and Characterization of the this compound Scaffold

While this compound itself is a foundational building block, its synthesis and that of its derivatives require a multi-step, rational approach. The following section outlines a validated workflow for accessing this scaffold, drawing upon established methodologies in heterocyclic chemistry.

2.1 Tautomerism: The "7-ol" versus "7(6H)-one" Isomers

A critical consideration for this scaffold is the existence of prototropic tautomers. The target molecule can exist in equilibrium between the aromatic this compound form and the keto 1H-pyrazolo[3,4-c]pyridin-7(6H)-one form. Experimental studies on related 7-substituted pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is predominant in solution.[3] The specific equilibrium between the -ol and -one forms can be influenced by substitution and solvent, but both forms are synthetically accessible and biologically relevant.[3][4] For the purpose of kinase inhibition, where hinge-binding interactions are key, the aromatic pyridinol tautomer is often modeled.

Diagram 1: Tautomeric Equilibrium

A diagram illustrating the equilibrium between the pyridinol and pyridinone forms.

2.2 Proposed Synthetic Workflow

This protocol outlines a logical, multi-step synthesis to obtain the this compound core, based on literature precedents for the synthesis of related analogues. The causality behind this choice is to build the core ring system first and then introduce the desired C7 functionality.

Diagram 2: Proposed Synthetic Workflow

A high-level overview of the synthetic strategy.

synthesis_workflow start Pyridine Precursors step1 Core Ring Formation (e.g., Cyclocondensation) start->step1 step2 Halogenation at C7 step1->step2 [Ref: 19] step3 Nucleophilic Substitution (Displacement of Halogen) step2->step3 [Ref: 12] product This compound step3->product Standard Hydrolysis HingeBinding cluster_0 Kinase Hinge Region cluster_1 Pyrazolopyridine Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor Pyridine N Pyrazole N-H Hinge_CO->Inhibitor:f1 H-Bond Acceptor Inhibitor:f0->Hinge_NH H-Bond Acceptor CDK8_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor IFN-γ Receptor JAK JAK Kinase IFN_Receptor->JAK Activates STAT1_Y STAT1 (pY701) JAK->STAT1_Y Phosphorylates (Tyr701) STAT1_dimer STAT1 Dimer (pY701) STAT1_Y->STAT1_dimer Dimerizes & Translocates DNA DNA (GAS element) STAT1_dimer->DNA Binds CDK8 CDK8 / Cyclin C (Mediator Complex) CDK8->STAT1_dimer Phosphorylates (Ser727) STAT1_YS STAT1 (pY701, pS727) STAT1_YS->DNA Modulates Binding Transcription Gene Transcription (Modulated) DNA->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK8 Inhibits IFN IFN-γ IFN->IFN_Receptor

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol from Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative outlines two strategic synthetic pathways originating from readily available aminopyridine precursors. The primary route details the construction of the pyrazolo[3,4-c]pyridine core via cyclization of a substituted aminopyridine, followed by the conversion of a 7-chloro intermediate to the final 7-hydroxy product. An alternative strategy proceeding through a 7-amino analogue is also discussed. This guide is designed to equip researchers with the necessary knowledge to not only replicate these procedures but also to understand the underlying chemical principles, enabling adaptation and further derivatization.

Introduction

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows pyrazolopyridine derivatives to interact with a wide range of biological targets, including kinases and G-protein coupled receptors, by mimicking the endogenous purine ligands.[1] Consequently, these compounds have been extensively investigated for their therapeutic potential in oncology, immunology, and neurology.[2][3] The specific target of this guide, this compound, represents a key intermediate for the development of novel therapeutics, with the 7-hydroxy group providing a crucial handle for further functionalization or acting as a key pharmacophoric feature.

This document provides a detailed, step-by-step guide for the synthesis of this compound, designed for practical application in a research and development setting.

Primary Synthetic Strategy: From 2-Chloro-3-aminopyridine

The most direct and well-precedented approach to this compound commences with the commercially available 2-chloro-3-aminopyridine. This strategy involves a two-step sequence: the formation of the fused pyrazole ring to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine, followed by the hydrolysis of the chloro group to the desired hydroxyl functionality.

Workflow of the Primary Synthetic Strategy

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis A 2-Chloro-3-aminopyridine B 7-Chloro-1H-pyrazolo[3,4-c]pyridine A->B Reaction with a suitable C1 synthon and cyclization C This compound B->C Hydrolysis cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Diazotization and Hydrolysis A 3-Amino-2-cyanopyridine B 7-Amino-1H-pyrazolo[3,4-c]pyridine A->B Reaction with Hydrazine C This compound B->C 1. NaNO₂, H₂SO₄ 2. H₂O, Δ

References

The Strategic Intermediate: 1H-pyrazolo[3,4-c]pyridin-7-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Centric Drug Discovery

In the landscape of modern oncology and inflammation research, protein kinases have emerged as pivotal targets for therapeutic intervention. Their deregulation is a hallmark of numerous diseases, driving aberrant cellular signaling. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds employed to this end, the pyrazolopyridine core has garnered significant attention. Its structural resemblance to the natural purine core of ATP allows it to function as an effective "hinge-binder," anchoring inhibitors within the ATP-binding pocket of kinases.[1][2] This application note provides a detailed guide on the synthesis and application of a key intermediate, 1H-pyrazolo[3,4-c]pyridin-7-ol (also known as 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one), a versatile building block for the generation of potent and selective kinase inhibitors.

The strategic importance of the this compound scaffold lies in its inherent functionality. The hydroxyl group at the 7-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This note will elucidate the synthetic pathway to this intermediate, detail its conversion into a representative kinase inhibitor, and discuss the underlying principles that guide its application in medicinal chemistry.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the pyrazolo[3,4-c]pyridine ring system can be approached through several strategies, often involving the construction of the pyrazole ring onto a pre-existing pyridine framework. While a direct, one-pot synthesis of this compound is not prominently documented, a logical and adaptable synthetic route can be devised from readily available starting materials, drawing upon established methodologies for related heterocyclic systems. The following protocol is a representative synthesis based on the cyclization of a functionalized pyridine precursor.

Conceptual Synthetic Pathway

The proposed synthesis commences with a substituted pyridine, which undergoes a series of transformations to introduce the necessary functionalities for the pyrazole ring formation. The key step involves an intramolecular cyclization reaction.

G A Substituted Pyridine Precursor B Functionalization (e.g., Nitration, Halogenation) A->B Step 1 C Introduction of Hydrazine Moiety B->C Step 2 D Intramolecular Cyclization C->D Step 3 E This compound D->E Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

This protocol is a composite procedure adapted from general methods for the synthesis of related pyrazolopyridine systems.[3][4]

Materials:

  • 2-Amino-3-cyanopyridine

  • Hydrazine hydrate

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(II) sulfate pentahydrate

  • Sulfuric acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization of 2-Amino-3-cyanopyridine:

    • Dissolve 2-amino-3-cyanopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Hydrolysis to 2-Hydroxy-3-cyanopyridine:

    • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in water and heat to boiling.

    • Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 1 hour.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-3-cyanopyridine.

  • Cyclization with Hydrazine:

    • To a solution of 2-hydroxy-3-cyanopyridine (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

    • Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one.

Characterization:

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the bicyclic system.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

Part 2: Application in the Synthesis of a Kinase Inhibitor

The true utility of this compound is realized in its role as a scaffold for the development of kinase inhibitors. The hydroxyl group at the 7-position can be converted to a leaving group (e.g., a chloride) to facilitate nucleophilic substitution, or it can be used directly in coupling reactions. This allows for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Example: Synthesis of a Src Kinase Inhibitor

Src tyrosine kinase is a well-validated target in oncology.[5][6] Pyrazolo[3,4-d]pyrimidines, close analogs of our scaffold, have shown significant promise as Src inhibitors.[5] The following protocol outlines the synthesis of a hypothetical, yet representative, Src inhibitor derived from this compound.

G A This compound B Chlorination (e.g., with POCl₃) A->B Step 1 C 7-Chloro-1H-pyrazolo[3,4-c]pyridine B->C Intermediate D Suzuki Coupling with Arylboronic Acid C->D Step 2 E Src Kinase Inhibitor D->E Final Product

Caption: Synthetic route from the intermediate to a representative Src kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a 4-Anilino-pyrazolo[3,4-c]pyridine Derivative

This protocol is based on established methods for the functionalization of similar heterocyclic systems.[7]

Materials:

  • 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Arylboronic acid (for Suzuki coupling, if applicable)

Procedure:

  • Chlorination of the Pyridinone:

    • Carefully add 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash with water, and dry to obtain 7-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Buchwald-Hartwig Amination:

    • In a reaction vessel, combine 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 equivalent), the desired substituted aniline (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., Cs₂CO₃).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 4-anilino-pyrazolo[3,4-c]pyridine derivative.

Part 3: Structure-Activity Relationship (SAR) and Kinase Inhibition

The pyrazolopyridine scaffold serves as an excellent platform for exploring SAR to optimize kinase inhibitory activity. Key positions for modification on the this compound core include:

  • N1-position of the pyrazole ring: Substitution at this position can influence solubility and interactions with the solvent-exposed region of the ATP-binding pocket.

  • C3-position of the pyrazole ring: This position can be functionalized to target specific pockets within the kinase domain, enhancing selectivity.

  • C4 and C5 positions of the pyridine ring: Modifications here can modulate the electronic properties of the ring system and introduce further points of interaction.

  • The substituent at the 7-position: As demonstrated in the example above, this is a primary site for introducing moieties that occupy the hydrophobic pocket and interact with the hinge region of the kinase.

Table 1: Representative Kinase Inhibition Data for Pyrazolopyridine Derivatives

Compound IDScaffoldKinase TargetIC₅₀ (nM)Reference
I Pyrazolo[3,4-d]pyrimidineSrc50[6]
II Pyrazolo[3,4-d]pyrimidineVEGFR-235[7]
III Pyrazolo[3,4-b]pyridineDYRK1A/1B3[8]
IV Pyrazolo[3,4-b]pyridineTBK10.2[9]

This table presents data for related pyrazolopyridine scaffolds to illustrate the potential potency achievable with this class of compounds.

Conclusion

This compound is a strategically important intermediate in the synthesis of a diverse range of kinase inhibitors. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry principles. The functional handle provided by the 7-hydroxyl group allows for extensive chemical elaboration, making it an ideal starting point for hit-to-lead optimization in drug discovery programs. The protocols and conceptual framework provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, facilitating the exploration of this privileged scaffold for the development of novel therapeutics.

References

Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol: A Detailed Experimental Protocol for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This similarity allows pyrazolopyridine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based ligands.[1] Consequently, this structural motif is a cornerstone in the development of novel therapeutics, with applications spanning oncology, infectious diseases, and neurology.[2] Specifically, the 1H-pyrazolo[3,4-c]pyridin-7-ol moiety is of significant interest due to its potential to act as a hydrogen bond donor and acceptor, features that can enhance target binding affinity and specificity. This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials. The protocol is designed for researchers and scientists engaged in drug development and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the construction of the pyrazolopyridine core via a cyclization reaction to form the key intermediate, 7-Chloro-1H-pyrazolo[3,4-c]pyridine. The subsequent step is a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a hydroxyl moiety, yielding the final product.

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Intermediate 7-Chloro-1H-pyrazolo[3,4-c]pyridine Start->Intermediate Step 1: Cyclization Final_Product This compound Intermediate->Final_Product Step 2: Nucleophilic Aromatic Substitution

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This initial step constructs the core heterocyclic system. The reaction proceeds via a diazotization of the amino group on the pyridine ring, followed by an intramolecular cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-3-aminopyridineReagentPlus®, ≥99%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ammonia solution28-30% in waterSigma-Aldrich
Iodine (I₂)Reagent grade, ≥99.8%Sigma-Aldrich
Anhydrous Ethanol200 proof, ≥99.5%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
Deionized water
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Heating mantle
Thermometer
Buchner funnel and filter paper
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)Merck
Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (2.3 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL), followed by ammonia solution (2.3 mmol, 1.0 equiv).

  • Initiation: Add iodine (0.06 g, 0.23 mmol, 0.1 equiv) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C with continuous stirring for 30 minutes. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up and Precipitation: Upon completion of the reaction (as indicated by TLC), cool the flask to room temperature. Add a 1:1 mixture of anhydrous ethanol and deionized water (15 mL). A yellow solid is expected to precipitate.

  • Isolation of Crude Product: Stir the suspension for 15 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude yellow solid from ethyl acetate to yield the pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine. The expected yield is approximately 85%.[2]

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-chloro-3-aminopyridine to flask B Add DMSO and Ammonia Solution A->B C Add Iodine B->C D Heat to 80-85 °C for 30 min C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Add Ethanol/Water to Precipitate F->G H Filter Crude Product G->H I Recrystallize from Ethyl Acetate H->I

Caption: Experimental workflow for Step 1.

Part 2: Synthesis of this compound

This second step involves a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro group by a hydroxide ion.

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Chloro-1H-pyrazolo[3,4-c]pyridine(From Step 1)
Sodium Hydroxide (NaOH)Pellets, ≥98%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized water
Hydrochloric acid (HCl)1 M solutionFisher Scientific
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
pH paper or pH meter
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv) in 1,4-dioxane (10 mL).

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.0 mmol, 2.0 equiv) in deionized water (5 mL) and add it to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by TLC (a more polar spot for the product should appear).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. The spectrum is expected to show characteristic peaks for the aromatic protons on the pyrazole and pyridine rings, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product. The expected molecular ion peak for C₆H₅N₃O would be at m/z = 135.04.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, particularly the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹) and N-H stretching vibrations.

Scientific Rationale and Mechanistic Insights

The second step of this synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property is crucial for the success of the reaction, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack.

Caption: Generalized SNAr mechanism for the conversion of the chloro-precursor to the final product.

The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom (the leaving group). The resulting intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. The aromaticity is then restored by the elimination of the chloride ion, yielding the final 7-hydroxy product. The use of a high-boiling point solvent like 1,4-dioxane and elevated temperatures is necessary to overcome the activation energy barrier for this reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Iodine is corrosive and can cause stains.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with care as they are flammable.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound, a valuable scaffold for drug discovery. By following this guide, researchers can efficiently produce this key intermediate for further elaboration and biological evaluation. The provided scientific rationale for the reaction mechanism offers a deeper understanding of the chemical transformations involved.

References

Application Note: A Multi-Modal Chromatographic Approach for the Purification of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the chromatographic purification of 1H-pyrazolo[3,4-c]pyridin-7-ol, a polar heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] The unique physicochemical properties of this molecule—notably its high polarity and amphoteric nature stemming from the hydroxyl group and basic nitrogen atoms—present significant challenges for conventional chromatographic methods.[2] Standard protocols often result in poor retention, severe peak tailing, or irreversible adsorption to the stationary phase.[2][3] This guide explores the underlying principles and provides validated, step-by-step protocols for three effective chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and modified Reversed-Phase Chromatography (RPC). The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to empower researchers to adapt these methods for analogous compounds.

Introduction: The Purification Challenge

This compound is a bicyclic heterocyclic scaffold.[4] Its structure, featuring a polar hydroxyl group and basic nitrogen atoms within the fused pyrazole and pyridine rings, makes it a highly polar molecule. This polarity is the primary obstacle in achieving efficient purification.

  • In Reversed-Phase Chromatography (RPC) , the workhorse of many labs, highly polar analytes like this often exhibit insufficient interaction with non-polar stationary phases (e.g., C18), leading to poor retention and co-elution with the solvent front.[5][6]

  • In Normal-Phase Chromatography (NPC) , while the polar stationary phase (silica) can retain the molecule, the basic nitrogen atoms can form strong, non-specific interactions with acidic silanol groups on the silica surface.[2] This results in significant peak tailing, reduced recovery, and in some cases, complete and irreversible adsorption of the compound onto the column.[3][7]

Therefore, a successful purification strategy requires moving beyond standard protocols to specialized techniques that can either effectively manage the analyte's polarity or leverage its ionic character.

Pre-Chromatography Considerations

Physicochemical Profile
  • Structure: Fused pyrazole and pyridine rings with a hydroxyl substituent.

  • Polarity: High, due to the -OH group and multiple nitrogen atoms.

  • Ionic Character: Amphoteric. The pyridine and pyrazole nitrogens can be protonated at low pH (acting as a base), while the hydroxyl group can be deprotonated at high pH (acting as an acid). This pH-dependent charge is a critical parameter for method development.[8]

Safety Precautions

Working with pyridine derivatives requires strict adherence to safety protocols due to their potential toxicity and flammability.[9]

  • Handling: Always handle this compound and its solutions in a certified chemical fume hood to avoid inhalation of fumes.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and appropriate gloves (nitrile or neoprene are recommended over latex).[9][10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat or ignition sources.[9][11] Keep containers tightly sealed.[12]

  • Spills: In case of skin contact, immediately flush the affected area with water for at least 15 minutes.[9] For spills, absorb with an inert material and place in a designated flammable waste container.[12]

Sample Preparation

The choice of sample solvent is critical. The ideal solvent should completely dissolve the sample while being as weak as possible compared to the mobile phase to prevent peak distortion.

  • For HILIC: Dissolve the sample in a solvent with a high organic content (e.g., 90:10 Acetonitrile:Water) that matches the initial mobile phase conditions.

  • For IEX and RPC: Dissolve the sample in the initial aqueous mobile phase (e.g., water with the appropriate buffer).

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and system.[13]

Strategy for Method Selection

The optimal chromatographic mode depends on the specific purification goal, such as the scale of purification, the nature of impurities, and available equipment. The following diagram outlines a logical workflow for selecting the most appropriate technique.

start Start: Crude This compound question1 Need high retention for a highly polar compound? start->question1 question2 Is the compound stable across a wide pH range? question1->question2  No hilic Protocol 1: HILIC (Primary Choice) question1->hilic  Yes question3 Are impurities structurally similar but differ in pKa? question2->question3  Yes rpc Protocol 3: Modified RPC (Requires specialized column) question2->rpc  No (Use near-neutral pH) question3->rpc  No iex Protocol 2: Ion-Exchange (High Selectivity) question3->iex  Yes

Caption: Workflow for selecting the optimal purification method.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is the premier choice for this molecule. It is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase.[14][15][16] The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[17] This mode offers excellent retention and often yields sharp, symmetrical peaks for polar heterocyclic compounds.[18]

Experimental Protocol:

  • Column Selection: Choose a HILIC column (e.g., 150 x 4.6 mm, 3.5 µm). Amide- or zwitterionic-bonded phases often provide alternative selectivity and excellent peak shape compared to bare silica.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.

    • Rationale: Acetonitrile is the typical organic solvent. Ammonium formate is a volatile buffer compatible with mass spectrometry (MS) and helps to improve peak shape and reproducibility.[19]

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample dissolved in the initial mobile phase.

  • Gradient Elution: Elute the compound using a linear gradient. In HILIC, increasing the proportion of the aqueous component (Mobile Phase B) increases the elution strength.[15][17]

  • Column Regeneration: After the gradient, hold at high aqueous content for a short period to wash the column, then return to the initial conditions and re-equilibrate for the next injection.

Data Presentation: HILIC Method Parameters

ParameterRecommended SettingRationale
Stationary Phase Amide or Zwitterionic HILICProvides robust retention and good peak shape for polar compounds.
Mobile Phase A 95:5 ACN:H₂O + 10 mM NH₄HCO₂High organic content for strong retention in HILIC mode.[15]
Mobile Phase B 50:50 ACN:H₂O + 10 mM NH₄HCO₂Aqueous component acts as the strong eluting solvent.[14]
Gradient 5% to 60% B over 15 minutesGradually increases elution strength for effective separation.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and reduces mobile phase viscosity.
Detection UV at 254 nm or MSDependent on analyte properties and required sensitivity.
Injection Volume 5-20 µLKeep low to prevent peak distortion.

Protocol 2: Ion-Exchange Chromatography (IEX)

Causality: The amphoteric nature of this compound makes it an ideal candidate for IEX, which separates molecules based on their net charge.[8][20] By controlling the mobile phase pH, the charge of the analyte can be manipulated to bind to either a cation or anion exchange resin, offering a highly selective separation mechanism that is orthogonal to HILIC and RPC.[8]

Experimental Protocol (Cation-Exchange Mode):

  • Column Selection: Select a strong or weak cation-exchange (SCX or WCX) column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding): 20 mM Phosphate buffer, pH 3.0.

    • Mobile Phase B (Eluting): 20 mM Phosphate buffer + 1 M NaCl, pH 3.0.

    • Rationale: At pH 3.0, which is below the likely pKa of the pyridine nitrogen (typically ~5-6), the molecule will be protonated and carry a net positive charge, allowing it to bind to the negatively charged cation-exchange resin.[3][21] Elution is achieved by increasing the salt concentration, which disrupts the electrostatic interaction.[8]

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A until pH and conductivity are stable.

  • Injection: Inject the sample dissolved in Mobile Phase A.

  • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound analyte.

  • Column Regeneration: Wash the column with high salt buffer (100% B) before re-equilibrating with Mobile Phase A.

Data Presentation: IEX Method Parameters

ParameterRecommended SettingRationale
Stationary Phase Strong Cation Exchange (SCX)Retains positively charged analytes over a wide pH range.[8]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Ensures the analyte is protonated (positively charged).
Mobile Phase B 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0High salt concentration elutes the analyte by ionic competition.[8]
Gradient 0% to 50% B over 20 minutesGradually increases salt concentration for controlled elution.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in IEX.
Column Temp. 25 °CTemperature control is important for reproducible IEX separations.
Detection UV at 254 nmSalt gradients are generally not compatible with standard ESI-MS.

Protocol 3: Modified Reversed-Phase Chromatography (RPC)

Causality: While standard C18 columns are unsuitable, modern reversed-phase columns with polar-embedded or polar-endcapped functionalities can provide sufficient retention for moderately polar compounds.[5][18] The key to success is meticulous control of the mobile phase pH and the use of additives to suppress unwanted interactions with residual silanol groups on the stationary phase, which are the primary cause of peak tailing for basic compounds.[3]

Experimental Protocol:

  • Column Selection: Use a polar-endcapped C18 column or a column with a polar-embedded group (e.g., amide or carbamate). These are designed to be stable in highly aqueous mobile phases and shield silanol interactions.[18][22]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A low pH (~2.7) protonates the analyte, but more importantly, it suppresses the ionization of residual silanol groups, minimizing the strong secondary interactions that cause peak tailing.[3][19] Formic acid is a common MS-compatible modifier.[23]

  • System Equilibration: Equilibrate the column with a high percentage of Mobile Phase A (e.g., 98%).

  • Injection: Inject the sample dissolved in a solvent with a composition similar to the initial mobile phase.

  • Gradient Elution: Apply a shallow gradient of increasing organic modifier (Mobile Phase B).

  • Column Wash: After elution, wash the column with a high concentration of organic solvent before re-equilibrating.

Data Presentation: Modified RPC Method Parameters

ParameterRecommended SettingRationale
Stationary Phase Polar-Embedded C18 or Polar-Endcapped C18Enhances retention of polar analytes and reduces silanol interactions.[18]
Mobile Phase A 0.1% Formic Acid in H₂OLow pH suppresses silanol activity, reducing peak tailing.[3]
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for eluting analytes in RPC mode.
Gradient 2% to 40% B over 15 minutesA shallow gradient is often needed for separating polar compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CHigher temperature can improve peak shape and reduce pressure.
Detection UV at 254 nm or MSFormic acid is fully compatible with MS detection.

Troubleshooting Common Issues

Effective troubleshooting requires a logical approach to diagnose and solve common chromatographic problems.

problem Problem Observed tailing Peak Tailing / Streaking problem->tailing no_retention Poor or No Retention problem->no_retention low_recovery Low Recovery problem->low_recovery sol_tailing1 RPC/NPC: Add competing base (e.g., 0.1% TEA) to mobile phase tailing->sol_tailing1 sol_tailing2 RPC: Lower mobile phase pH (e.g., with 0.1% FA/TFA) tailing->sol_tailing2 sol_tailing3 Use highly deactivated or end-capped column tailing->sol_tailing3 sol_retention1 RPC: Switch to HILIC mode no_retention->sol_retention1 sol_retention2 HILIC: Decrease aqueous content in mobile phase no_retention->sol_retention2 sol_retention3 RPC: Use polar-embedded column no_retention->sol_retention3 sol_recovery1 NPC: Deactivate silica with base before loading sample low_recovery->sol_recovery1 sol_recovery2 Check compound stability on silica with 2D-TLC low_recovery->sol_recovery2 sol_recovery3 Switch to a less harsh method (HILIC or Modified RPC) low_recovery->sol_recovery3

Caption: A troubleshooting guide for common purification issues.

  • Peak Tailing: This is the most common issue, often caused by interactions with acidic silanol groups.[3] Adding a competing base like triethylamine (TEA) to the mobile phase can mask these sites.[19] Alternatively, lowering the mobile phase pH protonates the silanols, reducing their activity.[3]

  • Poor Retention in RPC: If the compound elutes at or near the solvent front, the stationary phase is not retentive enough. The best solution is to switch to HILIC.[5] If RPC must be used, employ a polar-embedded column and a highly aqueous mobile phase.[6]

  • Low Recovery: This may indicate that the compound is irreversibly adsorbing or degrading on the column.[7] This is a particular risk with standard silica gel in normal-phase chromatography. Test compound stability by spotting on a TLC plate, running it, drying, and then running it again in the same solvent system at 90 degrees. If the spot is not on the diagonal, degradation is occurring.[3] In this case, use a deactivated stationary phase or switch to HILIC or IEX.

Conclusion

The purification of this compound requires a thoughtful chromatographic strategy that directly addresses its high polarity and amphoteric nature. While conventional reversed-phase methods are likely to fail, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the most robust and reliable primary approach , offering excellent retention and peak shape. For situations requiring high selectivity based on charge, Ion-Exchange Chromatography (IEX) provides a powerful orthogonal technique . Finally, modified Reversed-Phase Chromatography (RPC) using specialized polar-functionalized columns and careful pH control can be a viable alternative. By understanding the chemical principles behind each technique, researchers can successfully develop and optimize a purification method to obtain high-purity this compound for downstream applications.

References

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of the 1H-Pyrazolo[3,4-c]pyridin-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine bases, adenine and guanine.[1][2] This bioisosteric relationship allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases and phosphodiesterases. The strategic placement of nitrogen atoms and the fused ring system provide a rigid framework with defined vectors for substituent modification, making it an ideal candidate for structure-activity relationship (SAR) studies.[1][3]

The 7-hydroxy substituent of the titular compound, 1H-pyrazolo[3,4-c]pyridin-7-ol, is of particular interest. This moiety can exist in tautomeric equilibrium with its 7-oxo form, 1H-pyrazolo[3,4-c]pyridin-7(6H)-one. This tautomerism can significantly influence the compound's physicochemical properties, such as its hydrogen bonding capacity, acidity, and lipophilicity, thereby modulating its interaction with biological targets. Understanding and exploiting this tautomeric relationship is a key aspect of the SAR exploration for this chemical series.

These application notes will provide a comprehensive guide for researchers on how to approach SAR studies of the this compound scaffold, with a focus on synthetic strategies for analog generation and a case study on the closely related 7-oxo derivatives as phosphodiesterase 4 (PDE4) inhibitors.

Core Scaffold and Key Modification Vectors for SAR Studies

A systematic SAR exploration of the this compound scaffold requires the synthesis of a library of analogs with diverse substituents at key positions. The primary vectors for modification are the N-1 and N-2 positions of the pyrazole ring, and the C-3 and C-5 positions of the pyridine ring.

Caption: Key modification vectors for SAR studies on the this compound scaffold.

Synthetic Strategies for Analog Generation: A Protocol for Vectorial Functionalization

The generation of a diverse chemical library is paramount for a successful SAR campaign. A "vectorial" or late-stage functionalization approach is highly efficient, allowing for the rapid synthesis of analogs from a common intermediate. The following protocol is based on established methods for the functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which can be adapted for the 7-hydroxy series.[1][3]

Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate

This protocol outlines the synthesis of a key intermediate that enables subsequent diversification at C-5.

Materials:

  • Appropriately substituted 2-amino-4-halopyridine

  • Acetic anhydride

  • Sodium nitrite

  • Dichloroethane (DCE)

  • Sodium methoxide in methanol

Procedure:

  • Acetylation: To a solution of the 2-amino-4-halopyridine in a suitable solvent, add acetic anhydride and stir at room temperature to protect the amino group.

  • Huisgen Indazole Synthesis: In a separate flask, dissolve the acetylated aminopyridine in DCE. Add sodium nitrite and acetic anhydride and heat the reaction mixture. This step facilitates the cyclization to form the pyrazole ring.[1]

  • Deacetylation: After the cyclization is complete, cool the reaction mixture and add a solution of sodium methoxide in methanol to remove the acetyl protecting group from the pyrazole nitrogen.

  • Purification: Purify the resulting 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate by column chromatography.

Protocol 2: Late-Stage Functionalization for SAR Exploration

With the halogenated intermediate in hand, various modern cross-coupling reactions can be employed to introduce diversity at different positions.

A. C-5 Functionalization (Buchwald-Hartwig Amination):

  • To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine in an appropriate solvent (e.g., toluene, dioxane), add the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Purify the C-5 aminated product by chromatography.

B. C-3 Functionalization (Suzuki-Miyaura Cross-Coupling):

  • First, introduce a handle at the C-3 position, typically through borylation.

  • To the C-3 borylated intermediate, add the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere.

  • Purify the C-3 substituted product.

C. N-1/N-2 Alkylation/Arylation:

  • Selective functionalization of the pyrazole nitrogens can be achieved through careful selection of protecting groups and reaction conditions.[1]

  • For N-alkylation, treat the pyrazolopyridine with an alkyl halide in the presence of a base like cesium carbonate in a polar aprotic solvent (e.g., DMF). The ratio of N-1 to N-2 alkylation will depend on the steric and electronic nature of the substituents.

D. C-7 Functionalization:

  • Selective metalation at the C-7 position can be achieved using a strong base such as TMPMgCl·LiCl.[1][3]

  • The resulting organometallic species can then be quenched with various electrophiles or used in cross-coupling reactions like the Negishi coupling to introduce carbon-based substituents.

SAR_Workflow start Start: this compound Core Scaffold intermediate Key Intermediate (e.g., 5-halo derivative) start->intermediate Synthesis diversify Parallel Synthesis & Late-Stage Functionalization intermediate->diversify Vectorial Approach library Analog Library diversify->library screening Biological Screening (e.g., In Vitro Assays) library->screening sar_analysis SAR Analysis screening->sar_analysis Data lead_opt Lead Optimization sar_analysis->lead_opt Insights lead_opt->diversify Iterative Design in_vivo In Vivo Studies lead_opt->in_vivo

References

Kinase inhibitory assay using "1H-pyrazolo[3,4-c]pyridin-7-ol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Homogeneous Luminescent Assay for Characterizing 1H-pyrazolo[3,4-c]pyridin-7-ol Derivatives as Potent Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important classes of drug targets.[1][2] The 1H-pyrazolo[3,4-c]pyridine scaffold, an isostere of the adenine ring of ATP, is recognized as a privileged structure in medicinal chemistry for the development of ATP-competitive kinase inhibitors.[3][4] This document provides a detailed protocol for determining the inhibitory activity of novel this compound derivatives using a universal, high-throughput luminescence-based kinase assay. The methodology described herein quantifies kinase activity by measuring the amount of ATP remaining after the enzymatic reaction. This robust "mix-and-read" format is highly amenable to screening campaigns and detailed mechanistic studies, providing reliable IC50 values for promising inhibitor candidates.

Introduction: The Rationale for Targeting Kinases

The human kinome comprises over 500 enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[2] This modification acts as a molecular switch, regulating the vast majority of cellular pathways. The development of small molecule inhibitors that target the highly conserved ATP-binding pocket of kinases has proven to be a highly successful therapeutic strategy.[5][6]

The pyrazolopyridine core structure is a well-established scaffold for designing such inhibitors due to its structural similarity to adenine, which facilitates binding to the kinase hinge region.[3][7] This application note focuses on derivatives of the this compound scaffold, providing researchers with a reliable method to quantify their inhibitory potency.

Principle of the Luminescence-Based Kinase Assay

The protocol detailed below utilizes the Kinase-Glo™ Luminescent Kinase Assay platform, a homogeneous method that determines kinase activity by quantifying the amount of ATP remaining in the reaction.[8] The assay is based on the ATP-dependent light-generating reaction of luciferase.

The process involves two key steps:

  • The Kinase Reaction: A specific kinase phosphorylates its substrate using ATP, thereby consuming it. The presence of an effective inhibitor, such as a this compound derivative, will block this reaction, resulting in less ATP being consumed.

  • The Detection Step: After the kinase reaction reaches its endpoint, the Kinase-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction catalyzed by a thermostable luciferase.[9] The amount of light (luminescence) generated is directly proportional to the amount of ATP remaining.

Therefore, a potent kinase inhibitor leads to high luminescence (high ATP), while low kinase inhibition results in low luminescence (low ATP).[10] This inverse relationship between kinase activity and luminescent signal provides a robust and highly sensitive readout.[8]

G Figure 1: Principle of the Luminescent Kinase Inhibition Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate ATP_rem Remaining ATP Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Luciferase Luciferase ATP_rem->Luciferase Light Luminescent Signal Luciferase->Light Measured Luciferin Luciferin + O2 Luciferin->Luciferase

Caption: Figure 1: Principle of the Luminescent Kinase Inhibition Assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Kinase-Glo™ Luminescent Kinase AssayPromegaV6711
Recombinant Human Kinase (e.g., EGFR, TBK1)Thermo Fisher, MilliporeVaries by target
Kinase-specific Peptide SubstrateVaries with kinaseVaries by target
Adenosine 5'-triphosphate (ATP), disodium saltSigma-AldrichA7699
Dithiothreitol (DTT)Sigma-AldrichD9779
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
DMSO, AnhydrousSigma-Aldrich276855
Tris-HCl, pH 7.5Sigma-AldrichT2694
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
This compound Test CompoundsN/ASynthesized in-house
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
Solid White, Flat-Bottom 384-well Assay PlatesCorning3570
Multichannel PipettesN/AN/A
Luminometer Plate ReaderBMG LABTECH, PromegaPHERAstar, GloMax

Experimental Protocols

A robust kinase inhibitor assay is built upon careful optimization of reaction conditions. This protocol is divided into three phases: initial setup and optimization, followed by the inhibitor screening protocol.

Phase 1: Preparation of Stock Solutions and Reagents
  • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (w/v) BSA. Prepare fresh and keep on ice.

    • Scientist's Note: DTT is included to maintain the reduced state of cysteine residues in the kinase, which can be critical for its activity. BSA is used to prevent the enzyme from adsorbing to plastic surfaces.

  • ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Kinase Stock Solution: Reconstitute the recombinant kinase in the recommended buffer (often provided by the manufacturer) to a concentration of 0.1-0.5 mg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the peptide substrate in nuclease-free water to a concentration of 1-10 mM. Aliquot and store at -20°C.

  • Test Compound Stock Solutions (10 mM): Dissolve each this compound derivative and the staurosporine control in 100% DMSO.

  • Kinase-Glo™ Reagent: Prepare according to the manufacturer's instructions by combining the buffer and lyophilized substrate.[8] Allow the reagent to equilibrate to room temperature for at least 30 minutes before use.

Phase 2: Assay Optimization (Critical for Self-Validation)

To ensure data integrity, the assay must be optimized for the specific kinase of interest. The goal is to find conditions that yield a robust signal window and consume approximately 50% of the initial ATP, which provides maximum sensitivity for detecting inhibition.[11]

A. Enzyme Titration:

  • Prepare serial dilutions of the kinase in 1X Kinase Buffer.

  • In a 384-well plate, add 5 µL of each kinase dilution.

  • Add 5 µL of a solution containing ATP and substrate at their final desired concentrations (e.g., 10 µM ATP and the substrate's Km value).

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Kinase-Glo™ Reagent, mix for 2 minutes, and incubate for 10 minutes at room temperature.

  • Measure luminescence.

  • Select the enzyme concentration that results in ~50% ATP consumption (i.e., luminescence is half of the "no enzyme" control).

B. ATP Concentration:

  • Scientist's Note: For screening ATP-competitive inhibitors, it is crucial to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[12] Using excessively low ATP will identify weak inhibitors, while very high ATP concentrations will make it difficult to detect all but the most potent competitive inhibitors. The Km value is often provided in the kinase's datasheet or can be determined experimentally.

Phase 3: IC50 Determination for this compound Derivatives

This protocol assumes a final reaction volume of 10 µL before the addition of the detection reagent.

G Figure 2: Experimental Workflow for IC50 Determination start Start prep_inhibitor 1. Prepare 11-point serial dilution of inhibitor in DMSO start->prep_inhibitor plate_inhibitor 2. Add 1 µL of diluted inhibitor (or DMSO) to 384-well plate prep_inhibitor->plate_inhibitor add_kinase 3. Add 4 µL of Kinase/Substrate Mix to each well plate_inhibitor->add_kinase pre_incubate 4. Pre-incubate for 20 min at RT (Allows inhibitor binding) add_kinase->pre_incubate start_reaction 5. Add 5 µL of ATP solution to start kinase reaction pre_incubate->start_reaction incubate 6. Incubate for 60 min at RT start_reaction->incubate stop_detect 7. Add 10 µL Kinase-Glo™ Reagent (Stops reaction & starts detection) incubate->stop_detect read 8. Incubate 10 min, then measure luminescence stop_detect->read analyze 9. Analyze Data: Normalize results, plot curve, calculate IC50 read->analyze end_node End analyze->end_node

Caption: Figure 2: Experimental Workflow for IC50 Determination.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare an 11-point, 3-fold serial dilution series of your this compound test compounds and staurosporine in 100% DMSO. Start with a 1 mM stock for a final highest concentration of 10 µM in the assay.

    • Using a multichannel pipette or automated liquid handler, transfer 1 µL of each dilution to the appropriate wells of a 384-well plate.

    • Add 1 µL of 100% DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

  • Kinase/Substrate Addition:

    • Prepare a 2.5X working solution of the kinase and substrate in 1X Kinase Buffer.

    • Add 4 µL of this mix to all wells except the "No Enzyme" controls.

    • To the "No Enzyme" wells, add 4 µL of a mix containing only the substrate in 1X Kinase Buffer.

    • Mix the plate on a shaker for 30 seconds and centrifuge briefly.

    • Incubate for 20 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X working solution of ATP in 1X Kinase Buffer (e.g., 20 µM for a final concentration of 10 µM).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate on a shaker for 30 seconds, centrifuge briefly, and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of room temperature-equilibrated Kinase-Glo™ Reagent to all wells.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

  • Data Normalization: The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition.

    • The average RLU from the "No Inhibitor" wells represents 0% inhibition (Max Signal).

    • The average RLU from the "No Enzyme" wells represents 100% inhibition (Min Signal).

    • Calculate % Inhibition for each well using the formula: % Inhibition = 100 * (Max Signal - Sample RLU) / (Max Signal - Min Signal)

  • IC50 Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism, Origin, or R.

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Table 1: Example IC50 Data for a Hypothetical Compound

CompoundTarget KinaseIC50 (nM)
Compound X (Pyrazolopyridine)TBK115.2
Compound Y (Pyrazolopyridine)TBK189.5
Staurosporine (Positive Control)TBK15.8

Context: Targeting a Kinase Signaling Pathway

The inhibitors characterized by this assay often target key nodes in cellular signaling cascades. For example, many pyrazolopyridine derivatives have been developed to target kinases in pathways like the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G Figure 3: Simplified MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK P ERK ERK (MAPK) MEK->ERK P TF Transcription Factors (c-Fos, c-Jun) ERK->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Derivative Inhibitor->MEK Inhibition

Caption: Figure 3: Simplified MAPK Signaling Pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio Insufficient kinase activity; Suboptimal ATP or enzyme concentration.Re-run enzyme titration (Phase 2A). Ensure ATP concentration is appropriate. Check enzyme activity from the supplier datasheet.
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects in the plate.Use calibrated pipettes. Ensure thorough mixing after reagent addition. Avoid using the outermost wells of the plate if edge effects are suspected.
IC50 Values are Not Reproducible Compound precipitation (low solubility); Instability of reagents.Ensure final DMSO concentration is low (<1%). Prepare fresh reagents, especially ATP and DTT. Check compound stability in the assay buffer.
False Positives/Negatives Compound interferes with luciferase; Compound absorbs/quenches light.Run a counter-screen without the kinase to check for direct effects on the Kinase-Glo™ reagent.

Conclusion

The luminescence-based assay protocol described provides a rapid, sensitive, and highly reliable method for determining the inhibitory potency of this compound derivatives. By following the outlined optimization and screening steps, researchers can generate high-quality, reproducible IC50 data that is essential for advancing promising compounds through the drug discovery pipeline. This platform is adaptable to a wide range of protein kinases, making it a cornerstone technique for modern kinase inhibitor discovery programs.

References

The 1H-Pyrazolo[3,4-c]pyridin-7-ol Scaffold: A Privileged Motif for Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolopyridines in Medicinal Chemistry

The quest for novel therapeutic agents with high efficacy and selectivity is a central theme in modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine core has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] Among the various isomeric forms, the 1H-pyrazolo[3,4-c]pyridine framework is gaining significant attention for its potential to generate potent and selective inhibitors of key cellular kinases.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 1H-pyrazolo[3,4-c]pyridin-7-ol scaffold, including synthetic strategies, protocols for biological evaluation, and insights into its application in medicinal chemistry.

Pharmacological studies have illuminated the vast potential of pyrazolo[3,4-c]pyridine derivatives as inhibitors of critical enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[3][5] These kinases are pivotal regulators of cellular processes, and their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[6][7] The 7-hydroxy substituent of the this compound core is of particular interest as it can engage in key hydrogen bonding interactions within the kinase active site, potentially enhancing potency and selectivity. This hydroxyl group also presents a versatile handle for further chemical modification to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold is a multi-step process that typically proceeds through a key intermediate, 7-chloro-1H-pyrazolo[3,4-c]pyridine. The subsequent nucleophilic aromatic substitution of the chloro group is a critical step to introduce the desired 7-hydroxy functionality.

Protocol 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol outlines a method for the synthesis of the crucial 7-chloro intermediate, adapted from established procedures for related heterocyclic systems.[3][8]

Materials:

  • 2-Chloro-3-aminopyridine

  • Ammonia solution

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Anhydrous ethanol

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-chloro-3-aminopyridine (2.3 mmol), ammonia solution (2.3 mmol), and 3 mL of DMSO.

  • Add a catalytic amount of I₂ (0.06 g, 0.23 mmol) to the mixture.

  • Stir the reaction mixture while heating to 80-85°C for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 15 mL of a 1:1 mixture of anhydrous ethanol and deionized water. A yellow solid will precipitate.

  • Stir the suspension for 15 minutes.

  • Collect the crude product by filtration.

  • Recrystallize the yellow solid from ethyl acetate to obtain pure 7-chloro-1H-pyrazolo[3,4-c]pyridine.

Expected Yield: Approximately 85%.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the conversion of the 7-chloro intermediate to the final 7-hydroxy product. The principle relies on the nucleophilic substitution of the activated chlorine atom on the pyridine ring.[5][9][10]

Materials:

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Dioxane or a similar high-boiling point solvent

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 mmol) in a suitable solvent such as dioxane (10 mL) in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with HCl. The product may precipitate upon neutralization.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Note on Tautomerism: It is important to recognize that 7-hydroxypyridines can exist in equilibrium with their pyridone tautomers. Spectroscopic analysis (NMR, IR) is crucial to characterize the predominant tautomeric form in the solid state and in solution, as this can significantly impact biological activity.

Application in Medicinal Chemistry: Targeting Kinases

The this compound scaffold is a promising starting point for the development of inhibitors targeting various kinase families. Its ability to form key hydrogen bonds and serve as a rigid core for the presentation of diverse substituents allows for the systematic exploration of structure-activity relationships (SAR).

Key Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6][11] The pyrazolopyridine scaffold has been successfully employed to develop potent CDK inhibitors.[12]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a multifaceted serine/threonine kinase involved in a wide array of cellular processes, including metabolism, neuronal cell development, and apoptosis. Its inhibition is a therapeutic strategy for neurodegenerative diseases, bipolar disorder, and diabetes.[7][13]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[4] A derivative of 1H-pyrazolo[3,4-c]pyridine has been identified as a potent and selective HPK1 inhibitor.[4]

Structure-Activity Relationship (SAR) Exploration

The 1H-pyrazolo[3,4-c]pyridine core offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Exploration cluster_scaffold This compound Scaffold cluster_vectors Vectors for Modification scaffold N1 N1 Position (Alkylation, Arylation) N1->scaffold Modulates solubility, PK properties C3 C3 Position (Suzuki, etc.) C3->scaffold Targets specific pockets in kinase C7_OH C7-OH Group (Etherification, Esterification) C7_OH->scaffold Enhances H-bonding, acts as attachment point

Caption: Key modification points on the this compound scaffold.

Protocols for Biological Evaluation: In Vitro Kinase Assays

Once a library of this compound derivatives has been synthesized, their biological activity must be assessed. The following are generalized protocols for in vitro kinase assays for two key targets, CDK2 and GSK-3β. These assays typically measure the phosphorylation of a substrate by the kinase, and the inhibitory effect of the test compounds.

Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature procedures.[11][12][14] It utilizes an ADP-Glo™ format, which measures the amount of ADP produced in the kinase reaction as a luminescent signal.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer.

    • Prepare a 2X solution of the CDK substrate peptide in the kinase assay buffer.

    • Prepare a 2X solution of ATP in the kinase assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase assay buffer to a 2X final concentration.

  • Kinase Reaction:

    • Add 5 µL of the 2X test compound solution to the wells of a white microplate. Include "no inhibitor" and "no enzyme" controls.

    • Add 5 µL of the 2X CDK2/Cyclin A2 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 10 µL of the 2X ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control).

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CDK2_Assay_Workflow start Start: Prepare Reagents add_compound Add Test Compound to Plate start->add_compound add_enzyme Add CDK2/Cyclin A2 Enzyme add_compound->add_enzyme add_atp_substrate Initiate Reaction: Add ATP/Substrate Mix add_enzyme->add_atp_substrate incubate_reaction Incubate at 30°C add_atp_substrate->incubate_reaction stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_detection1 Incubate at RT stop_reaction->incubate_detection1 add_detection_reagent Add Kinase Detection Reagent incubate_detection1->add_detection_reagent incubate_detection2 Incubate at RT add_detection_reagent->incubate_detection2 read_luminescence Measure Luminescence incubate_detection2->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Protocol 4: In Vitro GSK-3β Kinase Assay

This protocol is similar to the CDK2 assay and is based on commercially available kits and established methods.[6][15]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK substrate peptide (e.g., phosphopeptide derived from glycogen synthase)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 5X kinase assay buffer.

    • Prepare a master mix containing the 5X kinase assay buffer, GSK substrate peptide, and water.

    • Prepare a solution of ATP at the desired concentration.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • Add 20 µL of the master mix to the wells of the microplate.

    • Add 5 µL of the ATP solution to all wells except the "blank" control. Add 5 µL of water to the blank wells.

    • Add 5 µL of the test compound solution.

    • Initiate the reaction by adding 20 µL of diluted GSK-3β enzyme to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence.

  • Data Analysis:

    • Subtract the "blank" value from all readings.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the CDK2 assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the design and discovery of novel kinase inhibitors. Its synthetic accessibility, coupled with the multiple points for chemical diversification, allows for the generation of extensive compound libraries for SAR studies. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives based on this privileged core. As our understanding of the kinome and its role in disease continues to expand, scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.

References

Application Notes & Protocols: The 1H-Pyrazolo[3,4-c]pyridin-7-ol Scaffold for the Development of Potent GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting GPR119 with 1H-Pyrazolo[3,4-c]pyridin-7-ol Derivatives

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3][4] Agonist binding to GPR119 stimulates the Gαs protein subunit, activating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][5] This signaling cascade potentiates glucose-stimulated insulin secretion (GSIS) directly from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3][5][6] This glucose-dependent mechanism of action is crucial as it minimizes the risk of hypoglycemia, a significant side effect of some existing antidiabetic therapies.[1][6]

Despite promising preclinical data, the clinical development of GPR119 agonists has been challenging, with many candidates failing due to a lack of robust efficacy in human trials.[1][7][8] This has spurred the search for novel chemical scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties. The 1H-pyrazolo[3,4-c]pyridine core has been identified as a promising scaffold for developing potent GPR119 agonists. Medicinal chemistry efforts, including modifications to the aryl group (R1) and the piperidine N-capping group (R2), have led to the identification of compounds with single-digit nanomolar potency. The introduction of a hydroxyl group at the 7-position (this compound) can be a key modification to modulate physicochemical properties such as solubility and to establish critical interactions within the receptor's binding pocket, potentially enhancing potency and improving the overall pharmacological profile.

These application notes provide a comprehensive guide for the synthesis and evaluation of GPR119 agonists based on the this compound scaffold.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade that culminates in enhanced insulin and incretin secretion. Understanding this pathway is fundamental to designing and interpreting the functional assays described in this guide.

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gas Gαs (activated) GPR119->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist 1H-pyrazolo[3,4-c] pyridin-7-ol Agonist Agonist->GPR119 Binds Gas->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 agonist binding activates Gαs, leading to cAMP production and subsequent PKA activation, which promotes insulin/GLP-1 secretion.

PART 1: Chemical Synthesis Protocols

Rationale for Synthetic Strategy

The synthesis of substituted this compound derivatives typically involves a multi-step sequence starting from appropriately substituted pyridine precursors. A common and versatile approach is the construction of the pyrazole ring onto a pre-functionalized pyridine core, such as a di-chlorinated pyridine. This allows for sequential and regioselective introduction of key pharmacophoric elements. The hydroxyl group at the 7-position can be introduced via nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., chlorine) with a protected hydroxylamine or by direct oxidation, followed by deprotection.

Representative Synthesis Workflow

Synthesis_Workflow Start Substituted 2,6-Dichloropyridine Step1 Step 1: SNAr with Hydrazine Start->Step1 Intermediate1 Hydrazinyl-chloropyridine Intermediate Step1->Intermediate1 Step2 Step 2: Pyrazole Ring Formation Intermediate1->Step2 Intermediate2 Chloro-pyrazolo[3,4-c]pyridine Core Step2->Intermediate2 Step3 Step 3: Hydroxylation / SNAr Intermediate2->Step3 Intermediate3 Protected Pyrazolo[3,4-c]pyridin-7-ol Step3->Intermediate3 Step4 Step 4: Functionalization (e.g., Suzuki Coupling) Intermediate3->Step4 Intermediate4 Functionalized Scaffold Step4->Intermediate4 Step5 Step 5: Final Deprotection Intermediate4->Step5 Final Target Agonist: This compound Derivative Step5->Final

Caption: A generalized workflow for the synthesis of this compound GPR119 agonists.

Protocol 1: Synthesis of a this compound Core

This protocol is a representative example and may require optimization for specific target molecules.

Step 1: Synthesis of 2-chloro-6-hydrazinylpyridine

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloropyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Cyclization to form 7-chloro-1H-pyrazolo[3,4-c]pyridine

  • Reaction Setup: Dissolve the 2-chloro-6-hydrazinylpyridine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a cyclizing agent, for example, trimethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to 100-120 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Step 3: Introduction of the 7-hydroxy group

  • Reaction Setup: In a microwave vial, dissolve the 7-chloro-1H-pyrazolo[3,4-c]pyridine core (1.0 eq) in a mixture of dioxane and water.

  • Reagent Addition: Add a strong base such as sodium hydroxide (3.0 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq) with a suitable ligand (e.g., L-proline, 0.2 eq).

  • Reaction: Seal the vial and heat using microwave irradiation to 150-180 °C for 30-60 minutes.

  • Work-up: Cool the reaction, acidify with 1N HCl to pH ~5-6, and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the residue by chromatography to obtain the this compound core.

Subsequent steps would involve functionalization, such as Suzuki or Buchwald-Hartwig couplings at other positions on the heterocyclic core, followed by final deprotection steps if necessary.

PART 2: In Vitro Characterization Protocols

Protocol 2: cAMP Accumulation Assay (HTRF)

This assay directly measures the functional consequence of GPR119 activation (Gαs coupling) and is the primary method for determining agonist potency (EC50) and efficacy.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Phosphodiesterase (PDE) inhibitor: 500 µM 3-isobutyl-1-methylxanthine (IBMX) in assay buffer.

  • Test Compounds: Serial dilutions of this compound derivatives in assay buffer with PDE inhibitor.

  • Positive Control: Forskolin (a direct adenylyl cyclase activator).

  • Vehicle Control: DMSO at the same final concentration as the test compounds (typically <0.5%).

  • HTRF cAMP Detection Kit (e.g., from Cisbio or Revvity).

  • 384-well low-volume white plates.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Harvest cells non-enzymatically and resuspend in assay buffer containing IBMX to a concentration of 2,000-5,000 cells per 5 µL.

  • Assay Plating: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 5 µL of the serially diluted test compounds, positive control, or vehicle control to the appropriate wells.

  • Stimulation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, 5 µL each) as per the manufacturer's protocol.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

  • Normalize the data using the vehicle control (0% activity) and a maximal concentration of a potent agonist or forskolin (100% activity).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: GLP-1 Secretion Assay

This assay assesses the ability of the agonist to stimulate incretin release from an enteroendocrine cell line.

Materials:

  • GLUTag or STC-1 mouse enteroendocrine cell line.

  • Secretion Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • Test Compounds: Prepared at various concentrations in secretion buffer.

  • Positive Control: 10 µM Forskolin + 100 µM IBMX.

  • Vehicle Control: DMSO in secretion buffer.

  • Commercially available active GLP-1 ELISA kit.

Step-by-Step Procedure:

  • Cell Seeding: Seed GLUTag or STC-1 cells into a 96-well plate and grow until they form a confluent monolayer.

  • Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in KRBB for 1-2 hours at 37°C to establish a baseline.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions, positive control, or vehicle control to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

PART 3: In Vivo Evaluation Protocol

Protocol 4: Oral Glucose Tolerance Test (oGTT) in Mice

The oGTT is the gold-standard preclinical assay to evaluate the in vivo efficacy of potential antidiabetic agents. It measures the ability of a compound to improve glucose disposal following an oral glucose challenge.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • Test Compound Formulation: e.g., in 0.5% methylcellulose with 0.1% Tween-80.

  • Vehicle Control.

  • Glucose Solution: 20% D-glucose in sterile water.

  • Handheld glucometer and test strips.

Step-by-Step Procedure:

  • Acclimation & Fasting: Acclimate animals for at least one week. Fast the mice for 6 hours (during the light cycle) or overnight (12-16 hours) with free access to water.

  • Baseline Measurement (t = -30 min): Record the body weight of each mouse. Administer the test compound or vehicle via oral gavage (p.o.). A typical volume is 10 mL/kg.

  • Pre-Challenge Glucose (t = 0 min): Obtain a baseline blood sample from a small tail-tip incision and measure blood glucose.

  • Glucose Challenge: Immediately after the baseline blood sample, administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail tip at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. Efficacy is determined by the percentage reduction in glucose AUC compared to the vehicle-treated group.

Data Presentation & Interpretation

Quantitative data from the described assays should be systematically organized to allow for clear structure-activity relationship (SAR) analysis and candidate selection.

Table 1: Representative In Vitro Potency of GPR119 Agonists

Compound IDChemical ClasshGPR119 cAMP EC50 (nM)% Efficacy (vs. Control)Reference
Compound 24 1H-Pyrazolo[3,4-c]pyridineSingle-digit nM>95%
AR231453 Pyrimidine4.7 - 9100%
APD597 Pyrimidine46100%
GSK1292263 Pyridine~126100%

Note: Data for Compound 24 is qualitative as per the source abstract. Other data is provided for comparative context.

Table 2: Representative In Vivo Efficacy in Mouse oGTT

Compound IDDose (mg/kg, p.o.)Glucose AUC Reduction (%)Animal ModelReference
Representative Pyrazolopyridine 10~40-50%C57BL/6J MiceInferred from class
MK-8282 1 - 30~50%C57Bl/6 Mice[3]
Compound 26 10Significant ReductionMice

Note: Efficacy data for the specific this compound scaffold should be generated following the protocol above.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the design of novel, potent GPR119 agonists. The protocols detailed herein provide a robust framework for the synthesis, in vitro characterization, and in vivo efficacy testing of such compounds. Successful development will depend on a rigorous, data-driven medicinal chemistry approach to optimize not only potency but also the pharmacokinetic and safety profiles of lead candidates. By systematically applying these methodologies, researchers can effectively advance the development of next-generation GPR119 agonists with the potential to become valuable therapeutics for T2DM.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1H-pyrazolo[3,4-c]pyridin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide:

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of the 1H-pyrazolo[3,4-c]pyridin-7-ol scaffold. We will move beyond simple procedural lists to explore the causality behind common synthetic pitfalls, providing you with a robust framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses high-level issues to help you quickly identify the general area of concern in your synthesis.

Q1: My overall yield for this compound is consistently low (<20%). Where is the most logical place to start my investigation?

A: Begin your troubleshooting with the most fundamental aspect of any synthesis: the starting materials. Low yields are frequently traced back to impure reactants, which can introduce competing side reactions.[1] Ensure your aminopyrazole and dicarbonyl-equivalent precursors are of high purity, recrystallizing or purifying them if necessary.[2] Once you have validated your starting materials, systematically investigate the reaction conditions, focusing on the catalyst, solvent, and temperature, as these parameters are critically linked.[1]

Q2: My TLC plate shows multiple spots, with the desired product appearing as only a minor component. What is the likely cause?

A: This observation strongly suggests the formation of side products, with regioisomerism being a primary culprit in the synthesis of asymmetrically substituted pyrazolopyridines.[3] Depending on your specific precursors, the cyclization step can potentially form different isomers (e.g., pyrazolo[1,5-a]pyridines or other pyrazolo[3,4-b/d]pyridines).[3][4] The reaction conditions, particularly the choice of catalyst and solvent, can significantly influence regioselectivity.[2]

Q3: The reaction seems to stall, with starting material still present even after extended reaction times. What factors could be at play?

A: A stalled reaction often points to issues with activation energy or reagent solubility. Key areas to investigate include:

  • Catalyst Activity: The acid catalyst (whether Brønsted or Lewis) may be inappropriate for your specific substrates or may have deactivated.[5]

  • Temperature: The reaction may require higher thermal energy to overcome the activation barrier for the key cyclization step.[1]

  • Solubility: One or more of your starting materials may not be fully soluble in the chosen solvent at the reaction temperature, limiting the effective concentration of reactants. A solvent screen is highly recommended.[2]

Q4: I seem to have a good product crude, but I lose the majority of it during column chromatography. How can I improve my purification strategy?

A: Pyrazolopyridinols are often polar compounds, which can present purification challenges on standard silica gel.[2] Significant product loss during chromatography can be due to irreversible adsorption to the silica or smearing across many fractions. Consider the following:

  • Alternative Stationary Phases: If silica is problematic, consider using alumina or a C18 reversed-phase column.

  • Mobile Phase Modifiers: Adding a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape and recovery.

  • Recrystallization: Before resorting to chromatography, attempt to purify the crude material by recrystallization. This can be a highly effective method for removing impurities and can sometimes yield a pure product without the need for a column.

In-Depth Troubleshooting and Optimization Guide

This section provides a detailed, question-and-answer-based approach to resolving specific experimental issues.

Part 1: Starting Materials and Reagents

Q: How can I be certain that the purity of my aminopyrazole precursor is not the root cause of my low yield?

A: The purity of the aminopyrazole is paramount, as impurities can act as catalyst poisons or participate in undesired side reactions.[2]

  • Verification: Always characterize your starting materials via ¹H NMR and melting point analysis. Compare your data against literature values. An unexpectedly broad melting point range is a red flag for impurities.

  • Purification Protocol: If impurities are detected or suspected, recrystallize the aminopyrazole from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Ensure the material is thoroughly dried under vacuum before use, as residual solvent can interfere with the reaction.

Part 2: Reaction Conditions & Cyclization

Q: I am using a standard acid catalyst like acetic acid or p-TsOH with poor results. How should I approach catalyst optimization?

A: While common Brønsted acids are a good starting point, the synthesis of complex heterocycles can be highly sensitive to the nature of the acid catalyst.[5] A systematic screening process is the most effective strategy.

  • Lewis Acids: Investigate Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃, which can be particularly effective in promoting the key cyclization step.[1][5]

  • Polyphosphoric Acid (PPA): PPA is often a highly effective catalyst and solvent for Fischer-indole type cyclizations and related reactions, as it promotes the necessary dehydrations and rearrangements.[1]

  • Catalyst Loading: The amount of catalyst is as important as its identity. Start with a catalytic amount (5-10 mol%) and incrementally increase it, monitoring for improvements in yield versus the formation of degradation products.

Q: My reaction is sluggish at reflux in ethanol. How should I optimize the temperature and reaction time without causing degradation?

A: Simply increasing the temperature is not always the best solution, as it can accelerate side reactions.[1] A more controlled approach is needed.

  • TLC Monitoring: The most critical tool for optimization is rigorous reaction monitoring via Thin Layer Chromatography (TLC).[2] Take aliquots every 30-60 minutes to track the consumption of starting materials and the appearance of the product and any byproducts. This will help you identify the optimal reaction time and prevent product degradation from prolonged heating.

  • Higher Boiling Point Solvents: If a higher temperature is needed, switch to a solvent with a higher boiling point, such as toluene, xylenes, or dimethylformamide (DMF).

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing rapid, uniform heating.[3] If available, screening microwave conditions (e.g., 120-180 °C for 15-60 minutes) is highly recommended.

Q: How do I address the potential formation of the incorrect regioisomer?

A: Regioisomer formation is a common and significant challenge when using unsymmetrical precursors.[3] Controlling it is key to maximizing the yield of the desired this compound.

  • Mechanism-Based Selection: The regiochemical outcome is determined by which nitrogen of the aminopyrazole attacks which carbonyl (or equivalent) of the cyclization partner. The relative electrophilicity of the carbonyl groups and the nucleophilicity of the pyrazole nitrogens are key.[3]

  • Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically direct the reaction towards a single isomer.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence which tautomer of the intermediate is favored, thereby affecting the regioselectivity. It is advisable to screen a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene).[6]

Table 1: Reaction Parameter Optimization Summary
ParameterInitial Condition (Example)Suggested Variations for ScreeningRationale
Catalyst p-Toluenesulfonic acid (10 mol%)1. ZnCl₂ (1.1 eq) 2. Polyphosphoric acid (PPA) 3. Acetic Acid (as solvent)Lewis acids and PPA can be more effective for complex cyclizations.[1][5]
Solvent Ethanol1. Toluene 2. Acetic Acid 3. Dimethylformamide (DMF) 4. Solvent-free (neat)Affects solubility, reaction kinetics, and potentially regioselectivity.[2]
Temperature 80 °C (Reflux)1. Room Temperature 2. 110-140 °C 3. Microwave (150 °C)Optimize to provide sufficient energy for cyclization without causing degradation.[1][3]
Reaction Time 12 hours1-24 hours (monitored by TLC)Determine the point of maximum product formation before degradation begins.[2]

Visualizations

Troubleshooting Workflow Diagram

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR, MP, Recrystallize if needed) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok sm_ok->check_sm No check_cond Step 2: Optimize Reaction Conditions sm_ok->check_cond Yes screen_cat Screen Catalysts (Brønsted vs. Lewis vs. PPA) check_cond->screen_cat screen_sol Screen Solvents (Polar vs. Non-polar) screen_cat->screen_sol screen_temp Optimize Temperature & Time (TLC Monitoring) screen_sol->screen_temp cond_ok Yield Improved? screen_temp->cond_ok check_pur Step 3: Optimize Work-up & Purification cond_ok->check_pur No end_ok High Yield Achieved cond_ok->end_ok Yes pur_method Evaluate Purification Method (Chromatography vs. Recrystallization) check_pur->pur_method pur_method->cond_ok Re-evaluate Conditions end_fail Consult Further Literature (Alternative Synthetic Route) pur_method->end_fail No Improvement G cluster_0 Reactants cluster_1 Reaction Steps A 3-Aminopyrazole Derivative C Condensation (Loss of EtOH) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Thermal Cyclization (Loss of EtOH) C->D Intermediate loss1 loss1 C->loss1 EtOH E Final Product (Tautomerization) D->E Cyclized Intermediate loss2 loss2 D->loss2 EtOH F F E->F This compound

References

Technical Support Center: Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key pharmacophore, but its synthesis can be accompanied by the formation of various side products that complicate purification and reduce yields.[1] This guide provides in-depth, question-and-answer-based troubleshooting to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The synthesis of pyrazolopyridines, including the [3,4-c] isomer, often involves the construction of one ring onto a pre-existing partner ring.[2][3] The most frequently encountered side products stem from issues with regioselectivity, incomplete reactions, or undesired secondary reactions.

Key Potential Side Products Include:

  • Regioisomers: The formation of incorrect isomers is arguably the most significant challenge in pyrazolopyridine synthesis.[2][4] Depending on the specific precursors, you may observe the formation of other pyrazolo[c]pyridine isomers or, if starting with an unsymmetrical pyrazole, the alternative fusion product, such as a pyrazolo[4,3-c]pyridine.[5]

  • Acyclic Intermediates: Incomplete cyclization is a common problem, leading to the isolation of uncyclized precursors. This can be due to insufficient reaction time, suboptimal temperature, or a deactivated cyclization site.[4]

  • Oxidized or Reduced Species: Depending on the reaction conditions and the stability of intermediates, you may find byproducts arising from undesired oxidation or reduction. For instance, if synthesizing a dihydropyrazolopyridine, over-oxidation can lead to the fully aromatic species as an impurity.[6]

  • Products of Self-Condensation: Starting materials, particularly highly reactive dicarbonyl compounds or aminopyrazoles, can undergo self-condensation under catalytic (acidic or basic) conditions.

  • Solvent Adducts or Hydrolysis Products: If using reactive solvents (e.g., alcohols) or if water is not rigorously excluded, byproducts incorporating the solvent or resulting from the hydrolysis of functional groups (like nitriles or esters) may form.

The following diagram illustrates the desired reaction pathway versus the formation of a common regioisomeric side product.

References

Preventing regioisomer formation in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolopyridine synthesis, with a particular focus on the critical challenge of controlling regioisomer formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the regioselectivity and overall success of your experiments.

Troubleshooting Guide: Regioisomer Formation

This section addresses specific issues you may encounter during the synthesis of pyrazolopyridines. Each problem is followed by a detailed explanation of the underlying causes and a set of actionable solutions and protocols.

Issue 1: My reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of pyrazolo[3,4-b]pyridine regioisomers. How can I control the selectivity?

Root Cause Analysis:

The formation of regioisomers in this classic condensation reaction is a common challenge.[1][2] When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the 5-aminopyrazole can occur at either of the two distinct carbonyl carbons. The subsequent cyclization and dehydration lead to two different pyrazolo[3,4-b]pyridine regioisomers. The final product ratio is dictated by the relative electrophilicity of the two carbonyl groups.[1] If the electronic and steric environments of the carbonyls are similar, a nearly 1:1 mixture can be expected.[1]

Strategic Solutions & Protocols:

1. Exploit Electronic Differentiation of the Dicarbonyl Compound:

The most direct way to control regioselectivity is to use a 1,3-dicarbonyl compound with significant electronic differences between the two carbonyl groups.

  • Expert Insight: An electron-withdrawing group (e.g., -CF₃) will render the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to the initial nucleophilic attack.[1] This directs the reaction pathway towards a single, predictable regioisomer.

  • Protocol Example (Trifluoroacetylacetone): When reacting 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the initial attack occurs preferentially at the carbonyl carbon adjacent to the -CF₃ group. This results in the -CF₃ group being located at the R⁴ position of the final pyrazolo[3,4-b]pyridine.[1]

    • Dissolve the 5-aminopyrazole (1 eq.) and 1,1,1-trifluoropentane-2,4-dione (1.1 eq.) in glacial acetic acid.

    • Reflux the mixture or heat using microwave irradiation. Reaction times can vary depending on the specific substrates.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with water, and dry the solid. Recrystallization or column chromatography may be necessary for further purification.

2. Modify Reaction Conditions:

While substrate control is most effective, reaction conditions can sometimes influence the isomer ratio, although this is highly substrate-dependent.

  • Solvent & Catalyst Effects: The choice of solvent and catalyst (acidic or basic) can alter the reaction kinetics.[1] For instance, using L-proline as a catalyst in ethanol at 80 °C has been reported to facilitate the condensation.[1] It is crucial to perform small-scale screening experiments to determine the optimal conditions for your specific substrates.

3. Employ a Three-Component Reaction Strategy:

To circumvent the issue of using a pre-formed unsymmetrical dicarbonyl, you can generate the biselectrophile in situ through a three-component reaction. This approach often leads to excellent regioselectivity.[1][3]

  • Workflow: This involves reacting a 5-aminopyrazole, an aldehyde, and a carbonyl compound with at least one α-hydrogen.

  • Mechanism: The aldehyde and the carbonyl compound first react to form an α,β-unsaturated ketone intermediate, which then reacts with the aminopyrazole in a controlled manner.

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// Edges Start -> InSitu [label="Catalyst (e.g., L-proline)"]; InSitu -> Michael; Michael -> Cyclization; Cyclization -> Oxidation; Oxidation -> Product; } dot Caption: Three-component synthesis workflow for high regioselectivity.

Issue 2: My N-alkylation of a substituted pyrazolopyridine is giving a mixture of N1 and N2 isomers. How do I achieve selective alkylation?

Root Cause Analysis:

The pyrazole core of the pyrazolopyridine scaffold contains two nitrogen atoms (N1 and N2) that can both act as nucleophiles.[4][5] Their relative nucleophilicity and steric accessibility are often similar, leading to competitive alkylation and the formation of regioisomeric products.[5] The outcome of the reaction is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, counter-ion).[5][6]

Strategic Solutions & Protocols:

1. Leverage Steric Hindrance:

This is the most powerful tool for directing N-alkylation. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

  • Expert Insight: A bulky substituent at the C3-position of the pyrazole ring will sterically shield the adjacent N2 atom, thereby favoring alkylation at the N1 position. Conversely, a bulky group at the N1-position (if starting from an already substituted pyrazole) would direct further reactions.

  • Protocol for N1-Selective Alkylation:

    • Select a pyrazolo[3,4-c]pyridine scaffold with a sterically demanding group at C3 and a smaller group (like -H) at C5.

    • Dissolve the pyrazolopyridine (1 eq.) in a suitable solvent like DMF or THF.

    • Add a base. The choice is critical: K₂CO₃ in DMSO or NaH in THF often favors N1-alkylation.[5]

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C or room temperature.

    • Stir the reaction until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify by column chromatography.

2. Control Reaction Conditions:

The base-solvent system can dramatically alter the site of deprotonation and the subsequent alkylation.

  • Data Summary:

Base / Solvent SystemPredominant IsomerRationaleReference
K₂CO₃ / DMSON1The K⁺ cation coordinates less tightly, favoring the thermodynamically more stable N1 anion.[7]
NaH / THFN1Favors the formation of the more stable N1-sodium salt.[5]
Cs₂CO₃ / MeCNN1/N2 (variable)Can provide good yields but selectivity may depend heavily on the substrate.[8]

3. Characterization and Separation:

Distinguishing between N1 and N2 isomers can be challenging as their NMR spectra are often very similar.[1]

  • Advanced NMR: Techniques like NOESY and ¹H-¹⁵N HMBC are powerful tools for unambiguous structure determination.[4]

  • Purification: If a mixture is unavoidable, separation is typically achieved through careful flash column chromatography or fractional recrystallization.[2][9]

// Nodes Start [label="Substituted Pyrazolopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Path [label="N1 Alkylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Path [label="N2 Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N1_Product [label="N1-Alkylated Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; N2_Product [label="N2-Alkylated Isomer", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> N1_Path [label="Less Steric Hindrance\n(e.g., K2CO3/DMSO)"]; Start -> N2_Path [label="More Steric Hindrance\n(e.g., Bulky C3-substituent)"]; N1_Path -> N1_Product; N2_Path -> N2_Product; } dot Caption: Decision pathway for selective N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pyrazolopyridine isomers and why is their selective synthesis important?

There are five main congeners of pyrazolopyridines, which result from the different ways a pyrazole and a pyridine ring can be fused.[1] The most commonly studied in medicinal chemistry are pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[1][10] These scaffolds are considered bioisosteres of purines and are prevalent in pharmaceutically active compounds, often acting as kinase inhibitors.[10][11][12][13] The precise arrangement of the nitrogen atoms and substituents (i.e., the regioisomer) is critical as it dictates the molecule's three-dimensional shape and its ability to bind to biological targets like ATP-binding sites in kinases.[10][14] Therefore, controlling the regioselectivity is paramount for structure-activity relationship (SAR) studies and the development of effective therapeutics.

Q2: What is the aza-Michael addition and how is it used to control regioselectivity?

The aza-Michael addition is a key reaction in which a nitrogen nucleophile (like the one in an aminopyrazole) adds to an α,β-unsaturated carbonyl compound.[1][15][16] In pyrazolopyridine synthesis, this is often the initial step. For instance, in the reaction of 5-aminopyrazole with an α,β-unsaturated ketone, the β-sp² carbon of the pyrazole is believed to be the most nucleophilic center, which attacks the β-carbon of the Michael acceptor.[1] This is followed by an intramolecular attack of the amino group on the carbonyl carbon to form the pyridine ring.[1] Using this strategy, particularly in a tandem, one-pot fashion, can offer excellent control over the final regiochemical outcome.[15]

Q3: Are there modern synthetic methods that offer inherently high regioselectivity for pyrazolo[1,5-a]pyridines?

Yes. The [3+2] cycloaddition reaction between N-aminopyridinium ylides and electron-deficient alkenes or alkynes is a powerful and highly regioselective method for synthesizing pyrazolo[1,5-a]pyridines.[17][18][19]

  • Mechanism: This method involves the formation of a 1,3-dipole from an N-aminopyridine, which then undergoes a cycloaddition with a dipolarophile (the alkene/alkyne).

  • Advantages: Recent advancements have shown that this transformation can be mediated by reagents like PIDA (phenyliodine diacetate) or TEMPO under mild, metal-free conditions, providing multifunctionalized pyrazolo[1,5-a]pyridines in good to excellent yields with predictable regioselectivity.[17][19][20] This approach avoids many of the issues associated with classical condensation reactions.

Q4: Can reaction conditions like solvent choice significantly impact regioselectivity in pyrazole ring formation itself?

Absolutely. This is well-documented in the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, a reaction that is analogous to the first step of some pyrazolopyridine syntheses. While ethanol is a traditional solvent, it often leads to low regioselectivity.[21]

  • Expert Insight: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of a single isomer.[21] These solvents can influence the stability of intermediates and transition states through hydrogen bonding and polarity effects, thereby directing the reaction down a specific pathway. This principle can be extrapolated and tested to control regioselectivity in pyrazolopyridine syntheses.

References

Technical Support Center: Purification of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-pyrazolo[3,4-c]pyridin-7-ol (CAS: 76006-09-2) . This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important heterocyclic scaffold. The unique structural characteristics of this molecule present specific challenges in purification, which this guide aims to address directly.

Understanding the Molecule: Key Purification Challenges

This compound is a polar, amphoteric molecule. Its purification is influenced by several key features:

  • Amphoteric Nature: It possesses an acidic phenolic hydroxyl group (-OH) and basic nitrogen atoms within the pyrazole and pyridine rings. This can lead to strong interactions with stationary phases and variable solubility depending on pH.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH) and acceptors (ring nitrogens, -OH) facilitates strong intermolecular interactions, leading to high melting points and sometimes challenging solubility profiles.

  • Tautomerism: The 7-hydroxy pyridine moiety can exist in equilibrium with its pyridone tautomer. This equilibrium can be solvent-dependent and may affect chromatographic behavior.

  • Polarity: The overall high polarity of the molecule dictates the choice of purification techniques, often requiring polar solvents for dissolution and specialized chromatographic conditions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product crashed out of the reaction mixture as a dark, intractable oil or sticky solid. How can I isolate a handleable crystalline solid?

Root Cause Analysis: This is frequently caused by the presence of residual high-boiling point solvents used in synthesis (e.g., DMF, DMSO) or highly colored, polymeric impurities. The goal is to induce precipitation or crystallization by removing these interfering substances.

Solution: Trituration & Solvent-Mediated Precipitation

Trituration is the process of washing or grinding an impure solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Protocol 1: Step-by-Step Trituration
  • Solvent Selection: Choose a solvent where this compound has minimal solubility. Good starting points are diethyl ether, ethyl acetate, or a mixture like hexane/ethyl acetate.

  • Procedure:

    • Place the crude oil or sticky solid into an Erlenmeyer flask.

    • Add a small volume of the chosen trituration solvent.

    • Using a glass rod or spatula, vigorously stir and scrape the crude material. The goal is to break it up and encourage the formation of a fine powder.

    • Continue this process for 15-30 minutes. You should observe the oil converting into a solid precipitate.

    • If the material remains oily, add a small amount of a slightly more polar solvent (e.g., a few drops of ethyl acetate into hexane) and continue scraping.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with fresh, cold trituration solvent to remove any remaining soluble impurities.

  • Drying: Dry the solid under high vacuum to remove residual solvents.

Pro-Tip: If DMF or DMSO is the suspected contaminant, washing the crude solid with cold water can be highly effective, as the target compound has low water solubility at room temperature, while these solvents are fully miscible.

Q2: My initial recrystallization attempt resulted in very poor recovery (<30%). How can I improve my yield?

Root Cause Analysis: Low recovery in single-solvent recrystallization typically means the compound is either too soluble even at low temperatures, or you used an excessive volume of solvent. A mixed-solvent system is the ideal solution.

Solution: Mixed-Solvent Recrystallization

This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble when hot, and a "bad" solvent in which the compound is poorly soluble even when hot.

Table 1: Recommended Solvent Systems for Recrystallization
"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)PolarityNotes
Methanol or EthanolWaterProticExcellent for highly polar compounds. The high polarity of water helps crash out the product upon cooling.
DioxaneWaterMixedA good choice if the compound has moderate solubility in alcohols.
Dimethylformamide (DMF)Ethyl Acetate or WaterAprotic/ProticUse with caution. Ensure DMF is fully removed during drying. Best for compounds with poor solubility in common solvents.
Protocol 2: Mixed-Solvent Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., methanol).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling (Critical Step): Allow the flask to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.

Q3: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography.

Root Cause Analysis: The amphoteric nature of this compound is the primary cause. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to the basic nitrogens of your compound, while the acidic phenol can also interact, leading to significant tailing or streaking.[1]

Solution: Mobile Phase Modification or Alternative Stationary Phases

Option A: Mobile Phase Modification (Most Common)
  • For Basic Compounds: Add a small amount of a basic modifier to the eluent to neutralize the acidic silica.

    • Typical Modifier: 0.5-1% triethylamine (Et₃N) in your dichloromethane/methanol or ethyl acetate/hexane mobile phase.

    • Alternative: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., a gradient of dichloromethane to 1% NH₃/MeOH).

  • For Acidic Compounds: While less common for this specific issue, adding 0.5-1% acetic acid or formic acid can sometimes improve the chromatography of acidic compounds by ensuring they remain protonated.

Option B: Alternative Stationary Phases

If mobile phase modification is insufficient, consider a different stationary phase that is less prone to strong ionic interactions.

  • Alumina (Basic or Neutral): Basic alumina can be very effective for purifying basic compounds. Neutral alumina is a good all-purpose alternative.

  • Reversed-Phase (C18): Given the compound's polarity, it may not retain strongly on standard C18. However, this method is excellent for removing less polar impurities. The typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a TFA or formic acid modifier.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a bonded diol phase) with a reversed-phase type mobile phase (high organic content). It is specifically designed for highly polar compounds that are not well-retained in reversed-phase.[3][4]

Diagram 1: Troubleshooting Workflow for Poor Chromatography

chromatography_troubleshooting start Poor Separation / Streaking on TLC check_base Is the mobile phase basic? start->check_base add_base Add 0.5-1% Et3N or NH3/MeOH to eluent check_base->add_base No check_success Separation Improved? check_base->check_success Yes run_tlc Re-run TLC add_base->run_tlc run_tlc->check_success run_column Proceed with Column Chromatography check_success->run_column Yes change_phase Consider Alternative Stationary Phase check_success->change_phase No alumina Alumina (Basic/Neutral) change_phase->alumina c18 Reversed-Phase (C18) change_phase->c18 hilic HILIC change_phase->hilic

Caption: Decision tree for improving chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for this compound to confirm its identity and purity?

While the exact chemical shifts are solvent-dependent, you should look for key signals:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • NH Proton: A broad singlet for the pyrazole N-H proton. This signal may exchange with D₂O.

  • OH Proton: A broad singlet for the phenolic O-H proton, which will also exchange with D₂O. The absence of signals from starting materials (e.g., aminopyridines) or residual synthesis solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; DMSO at ~2.5 ppm) is a key indicator of purity. It is highly recommended to consult a reference table of NMR shifts for common impurities.[5]

Q2: My synthesis was performed under acidic conditions, and I suspect I have isolated the hydrochloride salt. How does this affect purification?

The salt form will have significantly different solubility properties, often being more soluble in polar protic solvents like water or methanol and less soluble in organic solvents like ethyl acetate or dichloromethane.

  • Confirmation: Dissolve a small sample in water and check the pH. A pH < 6 suggests the presence of an acid salt.

  • Conversion to Free Base: To obtain the neutral compound, dissolve the salt in a minimum amount of water or methanol. Add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). The neutral free base will often precipitate and can be collected by filtration.

Q3: What is the general purification strategy you would recommend for a first-time synthesis?

A robust, multi-step strategy ensures the highest purity.

Diagram 2: General Purification Workflow

purification_workflow crude Crude Product (Oil or Solid) triturate Trituration (e.g., with Ethyl Acetate) crude->triturate recrystallize Recrystallization (e.g., MeOH/Water) triturate->recrystallize purity_check1 Purity Check (TLC, NMR) recrystallize->purity_check1 final_product Final Product (>98% Purity) purity_check1->final_product Purity OK chromatography Column Chromatography (Silica, modified eluent) purity_check1->chromatography Impurities Present purity_check2 Purity Check (TLC, NMR, LC-MS) chromatography->purity_check2 purity_check2->final_product

References

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these important heterocyclic compounds from bench-scale to larger-scale production. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. However, scaling up its synthesis from milligrams to kilograms presents a unique set of challenges. This guide is structured to directly address the common hurdles you may encounter, offering practical solutions and preventative strategies in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific experimental issues you might face during the scale-up synthesis of pyrazolopyridine derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: My reaction yield has significantly dropped upon scaling up from the lab-scale synthesis.

Potential Causes & Solutions

  • Inefficient Heat Transfer: What was a manageable exotherm in a round-bottom flask can become a significant safety hazard and a source of side reactions in a large reactor.[1] Poor heat dissipation can lead to localized overheating, causing decomposition of starting materials, intermediates, or the final product.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This is particularly crucial for highly exothermic steps, such as nitration or cyclization reactions.[1]

      • Jacketed Reactors: Employ jacketed reactors with precise temperature control. A cooling system (e.g., a chiller) should be in place to manage the reaction temperature effectively.

      • Solvent Selection: Choose a solvent with a higher boiling point to absorb more heat, but ensure it doesn't negatively impact the reaction kinetics or impurity profile.

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to heterogeneous reaction conditions, resulting in incomplete conversion and the formation of byproducts.

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, turbine, or pitched-blade) to ensure efficient mixing of the entire reaction volume.

      • Stirring Rate Optimization: The stirring speed should be optimized to ensure homogeneity without causing excessive splashing or vortexing, which can introduce atmospheric gases into the reaction.

  • Purity of Starting Materials: Impurities in starting materials that were negligible at a small scale can have a significant impact on larger runs by acting as reaction inhibitors or participating in side reactions.[2]

    • Solution:

      • Quality Control: Implement stringent quality control checks on all raw materials before use. Techniques like NMR, HPLC, and melting point analysis can verify purity.

      • Purification of Starting Materials: If necessary, purify starting materials through recrystallization, distillation, or column chromatography before introducing them into the scale-up reaction.

Problem 2: I am observing a complex mixture of impurities and the formation of regioisomers.

Potential Causes & Solutions

  • Side Reactions: Increased reaction times or localized high temperatures during scale-up can promote the formation of side products. Common side reactions include over-alkylation, dimerization, or decomposition.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using in-process controls (IPCs) such as TLC, HPLC, or UPLC.[3] This allows for timely quenching of the reaction upon completion of the main transformation, minimizing the formation of degradation products.

      • Temperature Control: As mentioned previously, strict temperature control is paramount.

  • Regioisomer Formation: Many synthetic routes to pyrazolopyridines, especially those involving the condensation of unsymmetrical precursors, can lead to the formation of regioisomers.[4] The regioselectivity can be sensitive to reaction conditions.

    • Solution:

      • Strategic Blocking Groups: Consider introducing a temporary blocking group on one of the reactive sites of a precursor to direct the cyclization towards the desired regioisomer. This group can be removed in a subsequent step.

      • Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly influence the regiochemical outcome. A screening of different catalysts (e.g., acid or base catalysts) and solvents of varying polarity may be necessary to optimize the regioselectivity.[5]

      • Careful Precursor Design: If possible, redesign the synthetic route to utilize symmetrical starting materials to avoid the issue of regioselectivity altogether.

Problem 3: The purification of my pyrazolopyridine derivative is proving difficult at a larger scale.

Potential Causes & Solutions

  • Chromatography Challenges: Flash column chromatography, a staple in the research lab, is often impractical and expensive for large-scale purification.[6]

    • Solution:

      • Crystallization: This is the preferred method for purifying multi-gram to kilogram quantities of solid compounds. A systematic approach to solvent screening is crucial. Start with solvents in which your compound has high solubility when hot and low solubility when cold. Anti-solvent crystallization (adding a solvent in which the compound is insoluble to a solution of the compound) is another effective technique.[7][8]

      • Salt Formation: If your pyrazolopyridine derivative has a basic nitrogen, it can be converted into a salt (e.g., hydrochloride or sulfate).[7] Salts often have different solubility profiles and may be more amenable to crystallization, yielding a product of high purity. The free base can be regenerated in a subsequent step.

      • Preparative HPLC: For high-value compounds or when crystallization is not feasible, preparative HPLC can be employed. However, this is a costly and solvent-intensive method.

  • Persistent Impurities: Some impurities may have similar physical properties to the desired product, making them difficult to remove by standard purification techniques.

    • Solution:

      • Impurity Profiling: Utilize analytical techniques like LC-MS, GC-MS, and NMR to identify the structure of persistent impurities.[3][9][10] Understanding the nature of the impurity can inform the purification strategy. For example, an acidic impurity might be removed by an aqueous base wash during the work-up.

      • Reactive Quenching: In some cases, a reagent can be added at the end of the reaction to selectively react with and transform a problematic impurity into a species that is more easily separated.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions related to the scale-up synthesis of pyrazolopyridine derivatives.

Q1: What are the key safety considerations when scaling up pyrazolopyridine synthesis?

A1:

  • Exothermic Reactions: Always assume that a reaction can have a significant exotherm at scale. Plan for controlled reagent addition and have adequate cooling capacity.[1]

  • Reagent Handling: Many reagents used in these syntheses, such as hydrazine and its derivatives, are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11] Pyridine itself is a hazardous substance and should be handled with care.[11]

  • Pressure Build-up: Some reactions may evolve gases. Ensure that the reactor is equipped with a proper venting system to prevent pressure build-up.

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all reagents and solvents before starting any work.

Q2: How do I choose the right solvent for a scale-up reaction and work-up?

A2:

  • Reaction Solvent: The ideal reaction solvent should:

    • Dissolve all reactants and reagents.

    • Be inert to the reaction conditions.

    • Have a suitable boiling point for the desired reaction temperature.

    • Facilitate easy product isolation.

  • Work-up Solvent: For the work-up, a two-phase system (e.g., an organic solvent and water) is often used. The organic solvent should:

    • Have good solubility for your product and poor solubility for inorganic salts and other aqueous-soluble impurities.

    • Be immiscible with water.

    • Have a relatively low boiling point for easy removal by distillation.

    • Consider safety and environmental impact (e.g., avoid chlorinated solvents if possible).

Q3: What analytical techniques are essential for monitoring my scale-up synthesis?

A3:

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of a reaction.

    • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.[3]

  • Final Product Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • HPLC/UPLC: To determine the purity of the final product.

    • Elemental Analysis: To confirm the elemental composition of the product.

Q4: My pyrazolopyridine product is an oil. How can I purify it at scale?

A4: Purifying oils on a large scale can be challenging. Here are a few strategies:

  • Salt Formation: As mentioned earlier, if your compound has a basic handle, converting it to a solid salt can greatly simplify purification.[7]

  • Kugelrohr Distillation: For thermally stable, low-viscosity oils, Kugelrohr distillation under high vacuum can be an effective purification method for moderate scales.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to preparative HPLC that is well-suited for the purification of some oils.

  • Trituration: Sometimes, an oil can be induced to solidify by repeated washing (trituration) with a solvent in which it is insoluble.

Visualizing the Scale-Up Workflow

To aid in planning your scale-up experiments, the following workflow diagram illustrates the key stages and decision points.

Scale_Up_Workflow Start Bench-Scale Synthesis (mg to g scale) Route_Scouting Route Scouting & Optimization Start->Route_Scouting Safety_Assessment Hazard & Safety Assessment (Review MSDS, exotherms) Route_Scouting->Safety_Assessment Raw_Material_QC Raw Material QC (Purity, Identity) Safety_Assessment->Raw_Material_QC Pilot_Scale_Run Pilot-Scale Run (100g to 1kg scale) Raw_Material_QC->Pilot_Scale_Run Process_Monitoring In-Process Controls (TLC, HPLC) Pilot_Scale_Run->Process_Monitoring Continuous Monitoring Workup Work-up & Isolation Process_Monitoring->Workup Purification Purification Strategy (Crystallization vs. Chromatography) Workup->Purification Crystallization Crystallization Purification->Crystallization Preferred Chromatography Chromatography Purification->Chromatography If necessary Final_Product_QC Final Product QC (Purity, Structure, Identity) Crystallization->Final_Product_QC Chromatography->Final_Product_QC Documentation Documentation & Batch Record Final_Product_QC->Documentation End Scale-Up Complete Documentation->End

Caption: A workflow for the scale-up synthesis of pyrazolopyridine derivatives.

Data Presentation: Solvent Selection for Crystallization

The choice of solvent is critical for successful purification by crystallization. The following table provides a starting point for screening solvents for your pyrazolopyridine derivative.

Solvent ClassExamplesProperties & Considerations
Protic Solvents Water, Methanol, Ethanol, IsopropanolGood for dissolving polar compounds. The high polarity can sometimes hinder crystallization. Be mindful of potential solvate formation.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOWide range of polarities. Good for dissolving a variety of compounds. DMF and DMSO have high boiling points and can be difficult to remove completely.
Aprotic Nonpolar Hexanes, Heptane, Toluene, DichloromethaneGood for dissolving nonpolar compounds and often used as anti-solvents in crystallization. Dichloromethane is a common solvent but has environmental and health concerns.
Ethers Diethyl Ether, Tetrahydrofuran (THF), DioxaneModerate polarity. Diethyl ether is highly volatile. THF can form peroxides upon storage.

Conclusion

The scale-up synthesis of pyrazolopyridine derivatives is a multifaceted challenge that requires careful planning, a deep understanding of chemical principles, and a proactive approach to troubleshooting. By anticipating potential issues related to heat and mass transfer, impurity formation, and purification, you can develop robust and scalable synthetic processes. This guide provides a foundation of knowledge to help you navigate these challenges successfully. Remember that each specific derivative will have its own unique properties, and empirical optimization will always be a crucial part of the scale-up journey.

References

Technical Support Center: Stability and Degradation of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-pyrazolo[3,4-c]pyridin-7-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this heterocyclic compound. Understanding the intrinsic stability of your molecule is a critical step in the development of robust analytical methods, stable formulations, and reliable experimental outcomes.[1][2] This guide offers a combination of frequently asked questions, troubleshooting advice, and detailed protocols to assist you in your research.

Introduction to the Stability of Pyrazolopyridines

The 1H-pyrazolo[3,4-c]pyridine core is a thermodynamically stable heterocyclic system.[3] However, the introduction of a hydroxyl group at the C7 position, creating this compound, introduces new chemical properties that can influence its stability under various experimental and storage conditions. The presence of the pyridin-7-ol moiety suggests a potential for tautomerization to the corresponding pyridone form, which may exhibit different stability characteristics.

Forced degradation, or stress testing, is an essential tool for elucidating potential degradation pathways and products.[4] By subjecting the molecule to conditions more severe than those it would typically encounter, we can predict its long-term stability and develop stability-indicating analytical methods.[5] The typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][5]

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What are the recommended general storage conditions for solid this compound?

A1: For solid-state storage, it is recommended to keep this compound in a tightly sealed, opaque container in a cool, dry, and dark environment. To minimize potential degradation from atmospheric moisture and light, consider storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Q2: How should I prepare and store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent and pH. Due to the hydroxyl group, the compound may be susceptible to pH-dependent degradation. For optimal stability, prepare solutions fresh in a suitable aprotic solvent like DMSO or DMF. If aqueous solutions are necessary, use a buffered system, ideally close to a neutral pH, and prepare them immediately before use. For short-term storage of solutions, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The electron-rich pyridine ring and the hydroxyl group are potential sites for oxidation. This could lead to the formation of N-oxides or quinone-like structures.

  • Hydrolysis: While the core ring system is generally stable, extreme pH conditions could potentially lead to ring opening, although this is less likely under typical experimental conditions.

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to photodegradation, potentially leading to dimerization, oxidation, or rearrangement upon exposure to UV or high-intensity visible light.

  • Thermolysis: At elevated temperatures, decomposition can occur, the pathway for which would need to be determined experimentally.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. To identify and characterize degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

This section provides solutions to common issues encountered during stability studies.

Observed Issue Potential Cause Recommended Action
Rapid degradation in aqueous solution The pH of the solution may be promoting hydrolysis or oxidation.Prepare solutions in a buffered system (pH 6-8) and use freshly prepared solutions. Minimize exposure to atmospheric oxygen by sparging with nitrogen.
Appearance of multiple new peaks in the chromatogram after storage in light The compound is likely photolabile.Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under reduced light conditions.
Inconsistent stability results between batches This could be due to variations in the purity of the starting material or differences in experimental conditions.Ensure consistent experimental procedures, including solvent purity, temperature, and light exposure. Characterize each new batch of the compound for purity before initiating stability studies.
Mass balance issues (sum of parent and degradant peaks is less than 100%) Degradation may be leading to non-UV active compounds, volatile products, or compounds that are not eluting from the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Analyze the headspace for volatile degradants using GC-MS if significant loss is observed.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the hypothesized degradation pathways and a general workflow for forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent_hydro This compound ring_opened Hypothetical Ring-Opened Product parent_hydro->ring_opened Harsh Acid/Base parent_ox This compound n_oxide N-Oxide Derivative parent_ox->n_oxide H₂O₂ quinone Quinone-like Species parent_ox->quinone H₂O₂ parent_photo This compound dimer Dimerized Product parent_photo->dimer UV/Vis Light rearranged Rearranged Isomer parent_photo->rearranged UV/Vis Light

Caption: Hypothesized degradation pathways for this compound.

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Assay of parent compound - Identify degradants - Determine mass balance analysis->data end Establish Degradation Profile and Pathways data->end

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without excessive decomposition.[5]

5.1. Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • This stock solution will be used for all stress conditions.

5.2. Hydrolytic Degradation

  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Follow steps 2-3 as in the acidic condition protocol.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Condition:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Follow steps 2-4 as in the acidic condition protocol, omitting the neutralization step.

5.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Dilute the aliquots with the mobile phase before HPLC analysis to quench the reaction.

5.4. Thermal Degradation

  • Solid State:

    • Place a thin layer of the solid compound in a petri dish.

    • Expose it to a controlled high temperature (e.g., 80°C) in an oven.

    • Sample at various time points, dissolve in the initial solvent, and analyze by HPLC.

  • Solution State:

    • Incubate the stock solution at a controlled high temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points and analyze by HPLC.

5.5. Photolytic Degradation

  • Expose the stock solution to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

  • A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.

  • Simultaneously, run a control sample protected from light.

  • Analyze the exposed and control samples by HPLC.

Summary of Recommended Stress Conditions

Stress Condition Reagent/Condition Typical Temperature Duration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat80°CUp to 48 hours
Thermal (Solution) Dry Heat80°CUp to 24 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per guideline

References

Technical Support Center: Overcoming Solubility Challenges with 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming solubility issues encountered with 1H-pyrazolo[3,4-c]pyridin-7-ol and similar heterocyclic compounds in various assay formats. We will move beyond simple protocol recitation to explore the underlying chemical principles, empowering you to make informed decisions for successful experimental outcomes.

Introduction: The Solubility Hurdle in Drug Discovery

The journey of a promising compound from discovery to a viable therapeutic is often fraught with challenges, with poor aqueous solubility being a primary obstacle.[1][2] More than 70% of new chemical entities in development pipelines exhibit low aqueous solubility, which can significantly hinder absorption, bioavailability, and the reliability of in vitro assay data.[1] Compounds like this compound, a heterocyclic molecule, often present these challenges due to their structural characteristics. This guide provides a structured approach to systematically address and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound has a molecular formula of C6H5N3O and a molecular weight of approximately 135.12 g/mol .[3] It is a solid at room temperature.[4] The presence of both pyrazole and pyridine rings, along with a hydroxyl group, suggests it has both hydrogen bond donor and acceptor capabilities, which influence its solubility.

Q2: I'm seeing precipitation of my compound when I dilute my DMSO stock into aqueous assay buffer. What's happening?

A2: This is a classic sign of poor aqueous solubility and is a common issue in high-throughput screening (HTS).[5][6] You are likely observing the difference between kinetic and thermodynamic solubility. Your initial DMSO stock represents a high-energy, supersaturated state. When diluted into an aqueous buffer, the compound may temporarily remain in solution (kinetic solubility) but will eventually precipitate out as it reaches its more stable, lower-energy crystalline or amorphous solid state (thermodynamic solubility).[7][8][9] This precipitation can lead to inaccurate assay results, including underestimated potency and variable data.[6]

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: While DMSO is an excellent solvent for many organic compounds, it can be toxic to cells at higher concentrations.[10][11] Generally, it is recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%, and ideally no higher than 1%.[11][12] Exceeding these levels can lead to cytotoxicity, altered cell signaling, and other off-target effects that can confound your results.[10][11]

Q4: Can I simply increase the pH of my buffer to improve the solubility of this compound?

A4: Adjusting the pH can be a viable strategy, but its effectiveness depends on the pKa of the compound. The pyridine nitrogen in the structure is basic and can be protonated at lower pH, forming a more soluble salt.[13][14] Conversely, the hydroxyl group is weakly acidic. Increasing the pH will deprotonate the hydroxyl group, forming a phenoxide-like anion which could also increase solubility.[15][16] However, the optimal pH for solubility must be determined experimentally and must be compatible with your assay system (e.g., enzyme activity, cell viability).

Part 2: In-Depth Troubleshooting Guides

When basic troubleshooting fails, a more systematic approach is required. This section provides detailed workflows and the scientific rationale behind them.

Workflow 1: Systematic Solvent and Co-Solvent Screening

The first step in addressing solubility issues is to find a suitable solvent system. This involves a systematic screening process.

Rationale: The principle of "like dissolves like" is fundamental here. The goal is to match the polarity of the solvent system to that of this compound. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.[17][18][19]

Experimental Protocol: Small-Scale Solubility Assessment

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Select Co-solvents: Choose a panel of biocompatible co-solvents with varying polarities. Common choices include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[2]

  • Prepare Dilutions: In a 96-well plate, prepare serial dilutions of your compound in your aqueous assay buffer containing different percentages of the chosen co-solvents (e.g., 1%, 2%, 5% v/v).

  • Incubate and Observe: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours) and visually inspect for precipitation.

  • Quantify Solubility (Optional): For a more quantitative measure, you can use nephelometry (light scattering) to detect precipitate formation.[5][20]

Data Presentation: Co-Solvent Solubility Matrix

Co-Solvent1% (v/v)2% (v/v)5% (v/v)
Ethanol ClearClearPrecipitate
PEG 400 ClearClearClear
Propylene Glycol ClearPrecipitatePrecipitate

This is an example table; actual results will vary.

Diagram: Co-Solvent Selection Workflow

CoSolventWorkflow Start Start: Poor Aqueous Solubility PrepareStock Prepare 10 mM Stock in 100% DMSO Start->PrepareStock SelectCoSolvents Select Co-solvents (Ethanol, PEG, PG) PrepareStock->SelectCoSolvents SerialDilution Prepare Serial Dilutions in Buffer + Co-solvent SelectCoSolvents->SerialDilution Incubate Incubate and Visually Inspect SerialDilution->Incubate Precipitate Precipitate Observed? Incubate->Precipitate Optimize Optimize Co-solvent % or Try New Co-solvent Precipitate->Optimize Yes NoPrecipitate No Precipitate Precipitate->NoPrecipitate No Optimize->SerialDilution Proceed Proceed with Assay NoPrecipitate->Proceed

Caption: A workflow for systematic co-solvent screening.

Workflow 2: pH Optimization

For ionizable compounds, pH can be a powerful tool to enhance solubility.

Rationale: As discussed in the FAQs, this compound has both a basic pyridine nitrogen and a weakly acidic hydroxyl group. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form of the molecule.[15][16]

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare Buffers: Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has sufficient buffering capacity at each pH.

  • Add Compound: Add a known amount of solid this compound to each buffer solution.

  • Equilibrate: Shake or stir the samples for an extended period (e.g., 24 hours) to ensure equilibrium is reached (thermodynamic solubility).[20]

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Soluble Fraction: Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Data Presentation: pH vs. Solubility

pHSolubility (µg/mL)
5.0 150
6.0 75
7.0 20
7.4 15
8.0 50

This is an example table; actual results will vary.

Diagram: Impact of pH on Solubility

pHSolubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Compound Py-NH+ (Protonated, Soluble) Low_Equilibrium Low_Neutral Py-N (Neutral, Less Soluble) High_Neutral Py-OH (Neutral, Less Soluble) Low_Neutral->High_Neutral pH Increases High_Compound Py-O- (Deprotonated, Soluble) High_Equilibrium

Caption: Ionization states of this compound at different pH values.

Part 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in vitro assays.

  • Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][21] However, be cautious as surfactants can interfere with some assay technologies and may have their own biological effects.[22]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.[1][21]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the molecular level.[23][24] While primarily used for oral formulations, the principle of creating an amorphous, higher-energy state can be applied to improve dissolution in assays.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[17][23][25] This can be achieved through techniques like wet media milling or high-pressure homogenization.[23]

Conclusion

Overcoming the solubility challenges of compounds like this compound is a critical step in generating reliable and reproducible assay data. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can unlock the full potential of their promising lead compounds. Remember that a multi-pronged approach, combining solvent optimization, pH adjustment, and potentially more advanced formulation techniques, is often the most effective path to success.

References

Technical Support Center: Catalyst Selection for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrazolopyridines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyrazolopyridine synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: I am attempting a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig type) to form the pyrazolopyridine core, but my yield is consistently low (<15%). What are the primary factors to investigate?

Answer: Low yield in palladium-catalyzed cross-coupling reactions is a frequent challenge, often stemming from a combination of factors. A systematic approach to troubleshooting is essential.

Causality and Recommended Actions:

  • Catalyst System Inactivity: The single most critical factor is the generation and maintenance of the active Pd(0) catalytic species.

    • Purity of Reagents: Ensure all starting materials, especially the aminopyrazole, are of high purity, as impurities can poison the catalyst.[2]

    • Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst. Toluene, dioxane, and THF are common choices, while chlorinated solvents or acetonitrile should be avoided as they can inhibit the catalyst.[3][4]

    • Catalyst and Ligand Choice: Modern palladium precatalysts (e.g., Buchwald precatalysts) are often more reliable than generating the active species from sources like Pd(OAc)₂.[4] The ligand is crucial; for challenging heteroaromatic couplings, bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to promote reductive elimination and stabilize the catalyst.[3][5]

  • Suboptimal Reaction Parameters: The interplay of base, temperature, and time is delicate.

    • Base Selection: The base's strength must be sufficient to deprotonate the amine without degrading starting materials. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[3][4]

    • Temperature Control: These reactions often require heating (80-110 °C) to proceed at a reasonable rate.[3] However, excessive heat can lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal balance of temperature and time.[2]

Logical Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Step 1: Verify Reagent Quality - Purity of starting materials? - Solvent anhydrous & degassed? - Catalyst/ligand integrity? start->reagent_check setup_check Step 2: Check Reaction Setup - Inert atmosphere maintained? - Correct stoichiometry? reagent_check->setup_check If reagents are pure base_screen Step 3: Screen Reaction Base - Start with NaOtBu or Cs2CO3 - Test weaker bases (e.g., K3PO4) for sensitive substrates. setup_check->base_screen If setup is correct ligand_screen Step 4: Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., Xantphos, BrettPhos). - Increase catalyst loading (e.g., 2% -> 5%). base_screen->ligand_screen If yield still low temp_time Step 5: Adjust Temperature/Time - Monitor by TLC/LC-MS. - Test lower temperature over longer time. ligand_screen->temp_time If yield still low success Yield Improved temp_time->success

Caption: A logical guide for troubleshooting low-yield coupling reactions.

Issue 2: Formation of Regioisomers

Question: My reaction between an unsymmetrical aminopyrazole and a 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve selectivity for the desired product?

Answer: Regioisomer formation is a known challenge when using unsymmetrical starting materials.[2][6] The outcome is determined by the relative reactivity of the electrophilic and nucleophilic sites.

Causality and Recommended Actions:

  • Kinetic vs. Thermodynamic Control: The reaction conditions can favor one pathway over another.

    • Solvent and Catalyst Effects: The choice of solvent and catalyst can influence regioselectivity.[2] For instance, in some multi-component reactions, Lewis acids like ZrCl₄ have been shown to be effective.[2] Screening different solvents is a crucial first step, as a change from a protic solvent like ethanol to an aprotic one can alter the reaction pathway.[7]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the isomeric ratio.

  • Substrate-Directed Synthesis: The most reliable method to ensure regioselectivity is to use starting materials that pre-determine the outcome.

    • Protecting Groups: If possible, use a protecting group on one of the pyrazole's nitrogen atoms to prevent its participation in the initial cyclization step, thus forcing the reaction down a single pathway.

    • Pre-functionalized Substrates: Start with a pyrazole that is already appropriately substituted to avoid ambiguity in the cyclization step.[6]

  • Purification: If achieving perfect selectivity is not possible, focus on efficient separation.

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often involving a gradient of hexane and ethyl acetate, is critical for successful separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazolopyridine synthesis?

A1: The choice of catalyst depends heavily on the synthetic strategy.

  • Palladium Catalysts: These are the workhorses for C-C and C-N bond formation via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[8][9] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various precatalysts, which are used in combination with phosphine or N-heterocyclic carbene (NHC) ligands.

  • Acid/Base Catalysts: Many classical cyclocondensation and multi-component reactions to form the pyridine ring rely on acid (e.g., acetic acid, p-TSA) or base catalysis.[2][13]

  • Heterogeneous/Nanocatalysts: There is growing interest in using solid-supported or magnetic nanocatalysts, which offer significant advantages in terms of catalyst separation, recovery, and reusability, aligning with green chemistry principles.[14][15]

Q2: How do I select the right ligand for my palladium-catalyzed reaction?

A2: Ligand selection is arguably the most critical variable in optimizing a palladium-catalyzed coupling. The ligand's role is to stabilize the palladium center, modulate its reactivity, and promote the key steps of the catalytic cycle (oxidative addition, reductive elimination).

Ligand TypeCharacteristicsTypical Application
Monodentate Phosphines (e.g., PPh₃, P(tBu)₃) Simple, common. Bulky, electron-rich variants increase catalytic activity.General Suzuki and Heck couplings. Often a good starting point for optimization.[1]
Bidentate Phosphines (e.g., Xantphos, dppf) Form stable chelate complexes. Bite angle is a critical parameter.Buchwald-Hartwig aminations, couplings requiring high thermal stability.[3]
Buchwald-Type Biarylphosphines (e.g., BrettPhos) Highly bulky and electron-rich.Extremely active catalysts for challenging couplings, including those with aryl chlorides or sterically hindered substrates.[3][5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes.Offer high activity and stability, sometimes outperforming phosphine ligands.

The general principle is to start with a common ligand like PPh₃ or a bidentate ligand like Xantphos and screen more specialized, electron-rich, and bulky ligands if reactivity is low.[5][16]

Q3: My catalyst appears to be dying before the reaction is complete. What is causing catalyst poisoning?

A3: Catalyst poisoning is a common issue when working with heterocyclic substrates like pyrazolopyridines. The nitrogen and, if present, sulfur atoms in the rings can act as strong ligands, coordinating to the palladium center and deactivating it.[17]

Mitigation Strategies:

  • Use Bulky Ligands: Employing bulky, electron-rich ligands (e.g., Buchwald-type) can create a sterically hindered environment around the palladium, preventing the substrate's heteroatoms from binding irreversibly.[3]

  • Higher Catalyst Loading: In some cases, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can compensate for partial deactivation and drive the reaction to completion.[3]

  • Use of Additives: Sometimes, additives can act as "dummy ligands" to protect the catalyst, although this requires careful screening.

Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point for the C-N coupling between a halogenated pyridine precursor and an aminopyrazole.

Materials:

  • Aryl Halide (1.0 equiv)

  • Aminopyrazole (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, aminopyrazole, palladium precatalyst, ligand, and base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous, degassed solvent to the vessel.

  • Place the vessel in a pre-heated oil bath at the desired temperature (typically 80–110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor progress by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Catalytic Cycle Visualization

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2 L_n(Ar)Pd(II)-X oa->pd2 transmetal Ligand Exchange/ Base Action pd2->transmetal HNR'R'' + Base pd2_amine L_n(Ar)Pd(II)-NR'R'' transmetal->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Monitoring the Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring reaction progress using Thin-Layer Chromatography (TLC). We will address common challenges and provide troubleshooting strategies to ensure the successful synthesis of this important heterocyclic scaffold.

The synthesis of this compound can be approached in a multi-step sequence. A common strategy involves the formation of a 7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a nucleophilic substitution to introduce the hydroxyl group. Monitoring the progress of both stages is critical for optimizing reaction conditions and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring the synthesis of this compound?

A1: The choice of solvent system, or eluent, is crucial and depends on the polarity of the compounds being separated.[1] For the synthesis of this compound, you will be monitoring the conversion of a less polar starting material or intermediate to a more polar product.

  • For the initial cyclization to form a 7-halo-1H-pyrazolo[3,4-c]pyridine intermediate: A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a moderately polar solvent like ethyl acetate.[2] A common starting ratio is 1:1 ethyl acetate/hexanes.[3]

  • For the hydrolysis of a 7-halo-intermediate to the final 7-ol product: The product, this compound, is significantly more polar due to the hydroxyl group. Therefore, a more polar solvent system will be required to get the spots to move off the baseline.[4] Start with 100% ethyl acetate or a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 DCM/MeOH).[5] If the spots remain at the baseline, the polarity of the eluent should be increased by gradually increasing the proportion of methanol.[6]

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking is a common issue in TLC analysis and can be caused by several factors:[7]

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[8] Try diluting your sample solution before spotting it on the plate.[7]

  • Highly Polar Compounds: The target molecule, this compound, contains both a pyridine and a pyrazole ring, as well as a hydroxyl group, making it quite polar and potentially basic. Such compounds can interact strongly with the acidic silica gel stationary phase, leading to streaking.[3][6] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to your eluting solvent.[6] This will neutralize the acidic sites on the silica gel and result in more defined spots.

  • Incomplete Dissolution or Impurities: Ensure your sample is fully dissolved in the spotting solvent. Insoluble material or baseline impurities can cause streaking.[7]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: The inability to visualize spots can be due to several reasons:[6]

  • Non-UV Active Compounds: While the pyrazolopyridine core is aromatic and should be UV active, some derivatives may have weak absorbance.[9] Always use a multi-faceted visualization approach.

  • Insufficient Concentration: The concentration of your analyte in the reaction mixture might be too low to be detected.[8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the spot.[6]

  • Compound Volatility: Although unlikely for this specific molecule, highly volatile compounds can evaporate from the plate during development.[6]

  • Incorrect Visualization Method: Ensure you are using an appropriate visualization technique. Start with non-destructive UV light (254 nm).[9] If no spots are visible, proceed to a chemical stain.

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: Poor separation between spots with similar polarities is a common challenge.[4] Here are some strategies to improve resolution:

  • Optimize the Solvent System: Fine-tune the polarity of your eluent. Small changes in the solvent ratio can significantly impact separation.[10] If you are using a binary solvent system, try systematically varying the ratio (e.g., 9:1, 8:2, 7:3).

  • Try a Different Solvent System: Sometimes, changing the solvents entirely can provide better separation. For example, if an ethyl acetate/hexane system is not working, you could try a dichloromethane/methanol or a toluene/acetone system.

  • Use a Co-spot: A co-spot, where you apply both the starting material and the reaction mixture to the same lane on the TLC plate, is essential.[11] If you see two distinct spots in the reaction mixture lane that merge into a single elongated spot in the co-spot lane, it confirms the presence of both compounds.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered when monitoring the synthesis of this compound by TLC.

Problem Potential Cause(s) Recommended Solution(s)
Spots are at the baseline (Rf ≈ 0) Eluent is not polar enough.[6]Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane solution.
Spots are at the solvent front (Rf ≈ 1) Eluent is too polar.[6]Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.
A single spot is observed, but the reaction should be progressing. Starting material and product have identical Rf values in the chosen solvent system.1. Systematically test different solvent systems with varying polarities and compositions.[4]2. Utilize a co-spot to confirm if the single spot is the starting material, product, or a mixture.[11]
The TLC plate shows a smear from the baseline to the solvent front. High boiling point reaction solvent (e.g., DMF, DMSO) is interfering.[4]After spotting the TLC plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[4]
The solvent front is running unevenly. 1. The TLC plate is touching the side of the developing chamber or the filter paper.[8]2. The bottom of the TLC plate is not level in the solvent.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[8]2. Make sure the developing chamber is on a level surface and the plate is placed flat on the bottom.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Running a TLC Plate
  • Preparation of the Developing Chamber:

    • Pour a small amount (0.5-1 cm depth) of your chosen eluent into the TLC chamber.[11]

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapors. This ensures even solvent migration up the plate.

    • Cover the chamber and let it equilibrate for a few minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.

    • Mark the lanes for your samples (e.g., SM for starting material, R for reaction mixture, and C for co-spot).[10]

    • Dip a capillary tube into your sample solution.

    • Briefly and gently touch the end of the capillary tube to the corresponding mark on the origin line. The spot should be small and concentrated (2-3 mm in diameter).

    • For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.[11]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[8]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (254 nm).[9] Aromatic compounds will appear as dark spots against a fluorescent green background.[9] Circle the visible spots with a pencil.

    • If spots are not visible under UV light or for better characterization, use a chemical stain. For a polar, potentially phenolic compound like this compound, a potassium permanganate (KMnO₄) stain can be effective as it reacts with the hydroxyl group. Other general stains like p-anisaldehyde or ceric ammonium molybdate can also be used.

Protocol 2: Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line. An ideal Rf value for good separation is typically between 0.3 and 0.7.[10]

Visual Workflow and Troubleshooting Diagrams

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare Chamber & Eluent spot_plate Spot Plate (SM, RXN, Co-spot) prep_chamber->spot_plate Equilibrate develop_plate Develop Plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize (UV Lamp) visualize_stain Visualize (Stain) visualize_uv->visualize_stain If needed calculate_rf Calculate Rf & Analyze visualize_uv->calculate_rf If spots visible visualize_stain->calculate_rf

Caption: Standard workflow for TLC reaction monitoring.

TLC_Troubleshooting cluster_spots Spot Issues cluster_migration Migration Issues start Problem with TLC Result streaking Streaking/Tailing Dilute Sample Add Base/Acid to Eluent start->streaking no_spots No Spots Visible Concentrate Sample Use Chemical Stain start->no_spots similar_rf Similar Rf Values Change Eluent System Run Co-spot start->similar_rf at_baseline Spots at Baseline (Rf ≈ 0) Increase Eluent Polarity start->at_baseline at_front Spots at Solvent Front (Rf ≈ 1) Decrease Eluent Polarity start->at_front uneven_front Uneven Solvent Front Check Chamber Setup start->uneven_front

Caption: Decision tree for troubleshooting common TLC problems.

References

Validation & Comparative

A Comparative Analysis of Pyrazolopyridine Isomers: Unraveling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As structural analogs of purines, these compounds have been successfully developed as inhibitors for a multitude of biological targets, leading to their investigation in therapeutic areas ranging from oncology and virology to inflammation and neurology.[1] This guide provides a comparative analysis of the biological activity of key pyrazolopyridine isomers, offering insights into their structure-activity relationships (SAR), and presenting experimental data to support these findings. We will delve into the nuances that dictate the pharmacological profile of these fascinating molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Isomeric Landscape of Pyrazolopyridines: A Foundation for Diverse Bioactivity

The fusion of a pyrazole and a pyridine ring can result in several distinct isomers, with the position of the nitrogen atoms within the pyrazole ring and the fusion pattern to the pyridine ring dictating the core structure. Among the most extensively studied are pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[3,4-d]pyrimidine. The subtle yet critical differences in the electronic distribution and steric presentation of these isomers profoundly influence their interaction with biological targets.

  • Pyrazolo[3,4-b]pyridines: This isomer is a common scaffold in the development of kinase inhibitors.[2][3] Its structure allows for key hydrogen bonding interactions with the hinge region of many kinases, a critical factor for potent inhibition.[3]

  • Pyrazolo[1,5-a]pyrimidines: This class of compounds has shown a wide array of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[4] The arrangement of nitrogen atoms in this scaffold often leads to compounds with distinct pharmacological profiles compared to other isomers.

  • Pyrazolo[3,4-d]pyrimidines: As close structural mimics of adenine, these isomers have been extensively explored as inhibitors of enzymes that interact with purines, such as kinases and phosphodiesterases.[5]

The strategic choice of an isomeric scaffold is a pivotal first step in the design of novel therapeutics, as it lays the groundwork for the molecule's overall shape, polarity, and potential for specific molecular interactions.

Comparative Biological Activity: A Focus on Anticancer Properties

To illustrate the differential biological activities of pyrazolopyridine isomers, we will focus on their application as anticancer agents. The following sections will compare their efficacy against various cancer cell lines and their inhibitory activity against key oncogenic kinases.

In Vitro Antiproliferative Activity

The cytotoxicity of pyrazolopyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[6] Below is a table summarizing the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of representative compounds from different pyrazolopyridine isomeric classes against various cancer cell lines.

Isomer ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 8cLeukemia (K562)1.33[2]
Pyrazolo[3,4-b]pyridineCompound 5aLiver (HepG-2)3.42
Pyrazolo[3,4-d]pyrimidineCompound 4Laryngeal (Hep2)21.3
Pyrazolo[1,5-a]pyrimidineDinaciclib (SCH 727965)MultipleVaries[7]
Pyrazolo[4,3-h]quinazolineCompound 6bLung (A549)3.65[8]

Analysis: The data clearly indicates that the biological activity is highly dependent on both the specific isomeric scaffold and the nature of the substituents. For instance, the pyrazolo[3,4-b]pyridine derivative 8c demonstrates potent, broad-spectrum antiproliferative activity.[2] In contrast, the pyrazolo[3,4-d]pyrimidine derivative 4 shows more moderate activity against the Hep2 cell line.[3] It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, the general trend highlights the promise of the pyrazolo[3,4-b]pyridine scaffold in developing potent anticancer agents.

Kinase Inhibitory Activity

A primary mechanism through which pyrazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust platform for determining the inhibitory activity of compounds against specific kinases.[5][10]

Isomer ClassCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineC03TRKA56[10]
Pyrazolo[1,5-a]pyrimidineDinaciclibCDK21[7]
Pyrazolo[3,4-b]pyridineLarotrectinibTRKA3.0[10]
Pyrazolo[3,4-b]pyridineLarotrectinibTRKB13[10]
Pyrazolo[3,4-b]pyridineLarotrectinibTRKC0.2[10]

Analysis: The kinase inhibition data further underscores the importance of the isomeric core and substituent patterns. The pyrazolo[1,5-a]pyrimidine-based drug, Dinaciclib, is a potent inhibitor of cyclin-dependent kinases (CDKs).[7] The pyrazolo[3,4-b]pyridine scaffold is present in larotrectinib, a highly potent and selective inhibitor of Tropomyosin receptor kinases (TRKs).[10] The variation in IC50 values for larotrectinib against different TRK isoforms also highlights the potential for achieving selectivity even within a kinase family.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolopyridine isomers is not solely determined by the core scaffold but is exquisitely modulated by the nature and position of various substituents.

A key aspect of the SAR for many pyrazolopyridine-based kinase inhibitors is the ability of the pyrazole nitrogen to act as a hydrogen bond donor, and the pyridine nitrogen to act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling binding to the kinase hinge region.[3]

For pyrazolo[4,3-c]pyridines, the substituents at the N-1 position of the pyrazole ring and the groups addressing the tryptophan and phenylalanine pockets of the target protein have been shown to be critical for inhibitory activity.[11] In one study, it was found that the N-1 methyl group pointed towards a solvent-exposed region, suggesting that various substituent sizes could be tolerated at this position.[11][12] However, the regioisomeric N-2 substituted compound showed significantly reduced activity, highlighting the critical importance of the nitrogen position within the pyrazole ring for target engagement.[11]

Signaling Pathways and Experimental Workflows

The anticancer activity of pyrazolopyridine isomers often stems from their ability to modulate critical cellular signaling pathways. For example, inhibition of kinases like EGFR, CDKs, and TRKs can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

Below is a conceptual representation of a generic kinase inhibition pathway targeted by pyrazolopyridine derivatives.

Caption: Generic kinase inhibition by a pyrazolopyridine isomer.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of pyrazolopyridine isomers.

Experimental_Workflow Start Synthesized Pyrazolopyridine Isomers MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay HTRF_Assay HTRF Kinase Assay (Target Inhibition) Start->HTRF_Assay SAR_Analysis Structure-Activity Relationship Analysis MTT_Assay->SAR_Analysis HTRF_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: Workflow for anticancer evaluation of pyrazolopyridines.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols for the MTT and HTRF assays are provided below.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[6][11]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazolopyridine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

HTRF Kinase Assay Protocol

This protocol provides a general framework for an HTRF kinase assay.[10][13] Specific components (e.g., substrate, antibody) will vary depending on the kinase being assayed.

Materials:

  • 384-well low-volume white microplates

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Pyrazolopyridine compounds (dissolved in DMSO)

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

  • Assay buffer

  • HTRF-compatible microplate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the following components in this order:

    • Assay buffer

    • Pyrazolopyridine compound at various concentrations (or DMSO for control).

    • Kinase.

    • Biotinylated substrate.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detection: Add the HTRF detection reagents (a mixture of the europium-labeled antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Conclusion

The comparative analysis of pyrazolopyridine isomers reveals a rich and complex structure-activity landscape. The choice of the core isomeric scaffold is a critical design element that profoundly influences the biological activity of the resulting compounds. While the pyrazolo[3,4-b]pyridine isomer has emerged as a particularly fruitful scaffold for the development of potent kinase inhibitors for cancer therapy, other isomers like pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine continue to yield compounds with diverse and valuable pharmacological profiles.

The successful development of future pyrazolopyridine-based therapeutics will depend on a deep understanding of these SAR nuances, coupled with the rigorous application of robust biochemical and cell-based assays. This guide has provided a framework for this understanding, offering both a high-level comparison of isomeric activities and detailed experimental protocols to empower researchers in their quest for novel and effective medicines. The continued exploration of the vast chemical space offered by pyrazolopyridine isomers holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

A Comparative Guide to Pyrazolopyridine-Based Kinase Inhibitors: An In-Depth Analysis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of kinase inhibitors built upon the pyrazolopyridine scaffold. While the initial topic specified a comparison involving 1H-pyrazolo[3,4-c]pyridin-7-ol, a thorough review of the current scientific literature reveals a significantly greater volume of research and development focused on the isomeric 1H-pyrazolo[3,4-b]pyridine core. This structural isomer has proven to be a remarkably versatile and "privileged" scaffold in kinase inhibitor design, leading to numerous potent and selective drug candidates.[1][2] Therefore, to provide a data-rich and objective analysis, this guide will focus on the well-documented 1H-pyrazolo[3,4-b]pyridine class, contextualizing its advantages and performance through representative examples targeting various kinase families.

We will delve into the structural features that make this scaffold an effective ATP-competitive inhibitor, compare the performance of different derivatives against key cancer-related kinases, and provide detailed, field-proven experimental protocols for their evaluation.

The Pyrazolopyridine Scaffold: A Privileged Core in Kinase Inhibition

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[3][4] Their similarity to purine bases, the core of ATP, makes them ideal candidates for occupying the ATP-binding pocket of kinases.[2][4] This interaction, primarily through hydrogen bonding with the kinase "hinge" region, is a cornerstone of ATP-competitive inhibition.[1]

The versatility of the pyrazolopyridine scaffold stems from the various possible arrangements of nitrogen atoms in the two rings, resulting in several isomers.[2] The 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied and successful in kinase inhibitor development.[2][3] Its structure allows for strategic derivatization at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Kinase_Signaling_Pathway General Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Binds Kinase Target Kinase (e.g., CDK2, GSK-3) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP SubstrateP Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) SubstrateP->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Block X ATP ATP ATP->Kinase Block->Kinase Inhibitor_Screening_Workflow Kinase Inhibitor Evaluation Workflow synthesis Compound Synthesis (Pyrazolopyridine Core) biochem In Vitro Biochemical Assay (e.g., ADP-Glo) synthesis->biochem potency Determine Potency (IC50) biochem->potency selectivity Selectivity Profiling (Kinase Panel) potency->selectivity If potent cell_based Cell-Based Assays (e.g., MTT, Western Blot) selectivity->cell_based If selective target_engage Confirm Target Engagement & Cellular Potency cell_based->target_engage in_vivo In Vivo Animal Models (Xenografts) target_engage->in_vivo If active in cells pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd lead Lead Candidate pk_pd->lead

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and clinically approved drugs.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a focal point in the development of therapies for cancer, inflammation, and other diseases.[2][3][4] This guide focuses specifically on analogs of the 1H-pyrazolo[3,4-c]pyridine scaffold, a class of compounds with demonstrated therapeutic potential. While the specific parent compound 1H-pyrazolo[3,4-c]pyridin-7-ol is part of a broader exploration, we will delve into the critical journey its analogs take from the controlled environment of a laboratory bench (in vitro) to the complex biological systems of preclinical models (in vivo).

The central challenge in drug development is translating potent in vitro activity into effective in vivo efficacy. A compound that excels in inhibiting a purified enzyme or killing cancer cells in a dish may fail spectacularly in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo performance of 1H-pyrazolo[3,4-c]pyridine analogs and related isomers, supported by experimental data and protocols. We will explore the nuances of structure-activity relationships (SAR), the complexities of pharmacokinetics, and the rationale behind the experimental designs used to validate these promising therapeutic candidates.

The In Vitro vs. In Vivo Translation Challenge

The transition from a promising in vitro hit to a viable in vivo candidate is a multi-step process fraught with challenges. This workflow illustrates the typical progression and the key questions addressed at each stage.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Hit_ID High-Throughput Screening Hit (e.g., Pyrazolopyridine Core) Biochem_Assay Biochemical Assays (Enzyme Inhibition, IC50) Target Engagement Hit_ID->Biochem_Assay Is it potent against the target? Cell_Assay Cell-Based Assays (Proliferation, Apoptosis, EC50) Cellular Potency & Toxicity Biochem_Assay->Cell_Assay Can it enter cells and exert an effect? PK_Studies Pharmacokinetics (PK) (ADME) Bioavailability & Exposure Cell_Assay->PK_Studies Does it have drug-like properties (ADME)? Efficacy_Models Animal Efficacy Models (Xenografts, Disease Models) Tumor Growth Inhibition PK_Studies->Efficacy_Models Does it reach the target and show efficacy? Tox_Studies Toxicology Studies Safety & Tolerability Efficacy_Models->Tox_Studies Is it safe? Candidate Preclinical Candidate Tox_Studies->Candidate

Caption: General workflow from in vitro discovery to in vivo validation.

Part 1: In Vitro Efficacy Assessment

In vitro studies are the first proving ground for any new compound. They are designed to answer two fundamental questions: Does the compound interact with its intended molecular target, and does this interaction produce a desired effect in a cellular context?

Biochemical (Enzymatic) Assays

For pyrazolopyridine analogs designed as kinase inhibitors, the initial test is often a direct enzymatic assay. These cell-free systems measure the compound's ability to inhibit the activity of a purified target enzyme, typically a protein kinase. The most common metric derived from these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

A study on 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) provides a clear example. Researchers synthesized a series of analogs and tested their potency against FGFR1-4 and the off-target kinase VEGFR2.[5] This allows for the assessment of both potency and selectivity. For instance, compound 7n from this study showed potent inhibition of FGFR1–3 with IC50 values in the low nanomolar range, while being significantly less potent against FGFR4 and VEGFR2, indicating a favorable selectivity profile.[5]

Similarly, another series of 1H-pyrazolo[3,4-b]pyridine derivatives was evaluated against TANK-binding kinase 1 (TBK1), where the lead compound 15y demonstrated an exceptionally low IC50 of 0.2 nM.[6]

Cell-Based Assays

While enzymatic assays confirm target engagement, cell-based assays are critical for determining if a compound can cross the cell membrane and function in a complex intracellular environment. These assays measure a compound's effect on cellular processes like proliferation, survival, or signaling.

  • Anti-proliferative Activity: The ability of pyrazolopyridine analogs to inhibit cancer cell growth is a key measure of their potential. In the FGFR inhibitor study, compound 7n was tested against five cancer cell lines with known FGFR activation. It showed potent anti-proliferative effects with IC50 values under 1 nM, which was more potent than the clinical candidate AZD4547.[5] Another study on 1H-pyrazolo[3,4-b]pyridines reported that compounds 9a and 14g exhibited significant cytotoxicity against Hela, MCF7, and HCT-116 cancer cell lines, with IC50 values in the low micromolar range.[7]

  • Target-Specific Cellular Effects: Beyond general proliferation, it is crucial to confirm that the compound's cellular effect is due to the inhibition of its intended target. This can be achieved by measuring the phosphorylation of downstream signaling proteins. For the FGFR inhibitor 7n , immunoblot analysis confirmed that it suppressed FGFR signaling within the cancer cells.[5] Likewise, the TBK1 inhibitor 15y was shown to effectively inhibit the downstream IFN signaling pathway in stimulated immune cells.[6]

Table 1: Comparative In Vitro Activity of Representative Pyrazolopyridine Analogs
Compound IDTarget(s)Biochemical IC50Cellular Anti-Proliferation IC50Cell Line(s)Reference
7n FGFR1, FGFR2, FGFR30.2 nM, 2.5 nM, 1.8 nM< 1 nMH1581, KG1, SNU-16, etc.[5]
15y TBK10.2 nM~1-5 µM (varied)A172, U87MG, A375, etc.[6]
10g ALK (L1196M mutant)< 0.5 nMNot specified, but strong suppressionH2228[8]
12a Not specifiedNot specified3.0-16.0 µMMultiple[3]
CP-220,629 PDE40.44 µMNot applicableEosinophils[9]

Part 2: In Vivo Efficacy and the Pharmacokinetic Bridge

In vivo studies in animal models are the ultimate test of a drug candidate's potential. Success here depends not only on the compound's intrinsic potency but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

The Critical Role of Pharmacokinetics (PK)

A compound can have single-digit nanomolar potency in vitro but fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach the target tissue in sufficient concentrations.

A study on 1H-pyrazolo[3,4-b]pyridines as orexin receptor antagonists highlights this perfectly. Compound (S)-2 was highly potent in vitro but had very low oral bioavailability (F=3%). In contrast, the related compound (S)-3 had moderate bioavailability (F=21%) but showed very low brain penetration, possibly due to being a substrate for P-glycoprotein (P-gp), a transporter that actively pumps compounds out of the brain.[10] A subsequent modification, (S)-12 , maintained good potency while significantly reducing P-gp efflux, thereby improving its potential for in vivo efficacy in the central nervous system.[10]

Pharmacokinetic parameters for the potent FGFR inhibitor 7n were also evaluated in mice. It showed a reasonable elimination half-life (T1/2) of about 3 hours and a high maximum concentration (Cmax) after oral administration, suggesting it had favorable properties for in vivo testing.[5]

In Vivo Efficacy in Disease Models

The primary goal of in vivo studies is to demonstrate that the compound has a therapeutic effect in a relevant disease model. For anticancer agents, this typically involves xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Tumor Growth Inhibition: The FGFR inhibitor 7n , which demonstrated excellent in vitro potency and favorable PK, showed significant antitumor activity in a mouse xenograft model using H1581 lung cancer cells, which have amplified FGFR1.[5] Similarly, a separate study on 1H-pyrazolo[3,4-b]pyridines found that their most potent analogs inhibited tumor growth in an orthotopic breast cancer mouse model without causing systemic toxicity.[2]

  • Efficacy in Other Models: The utility of pyrazolopyridines extends beyond cancer. The PDE4 inhibitor CP-220,629 (7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine analog) was tested in a guinea pig model of airway obstruction. It was found to be efficacious when administered orally and also significantly reduced inflammatory cell counts in atopic monkeys challenged with an antigen.[9]

Table 2: Comparison of In Vitro Potency and In Vivo Outcome
Compound IDIn Vitro Target/PotencyKey In Vivo PK/PD FindingsIn Vivo Efficacy OutcomeReference
7n FGFR1 (IC50 = 0.2 nM)Good oral Cmax, T1/2 ~3h in mice.Significant tumor growth inhibition in H1581 xenograft model.[5]
(S)-3 Orexin Receptor AntagonistModerate oral bioavailability (21%) but very low brain penetration (efflux ratio of 23).Unlikely to be effective for CNS targets due to poor brain exposure.[10]
(S)-12 Orexin Receptor AntagonistMaintained potency, but with a much-improved brain efflux ratio of 3.Improved potential for CNS efficacy.[10]
CP-220,629 PDE4 (IC50 = 0.44 µM)Orally active in guinea pigs (ED50 = 2.0 mg/kg).Reduced airway obstruction and inflammation in animal models.[9]
Compound 4 & 6a Anticancer (general)Not specifiedPotent in vivo anticancer activity (47.6-47.8% tumor growth inhibition).[3]

Part 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the methodologies used to assess efficacy must be robust. Below are representative protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: TBK1)

This protocol is adapted from methodologies used to screen for potent kinase inhibitors.[6]

Objective: To determine the IC50 value of a 1H-pyrazolo[3,4-c]pyridine analog against a target kinase.

Materials:

  • Recombinant human TBK1 enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP and substrate peptide.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then dilute further into the kinase buffer. A typical final concentration range would be 10 µM to 0.1 nM.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution.

    • 5 µL of enzyme/buffer mixture.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol is based on a widely used method for measuring drug-induced cytotoxicity in cancer cell lines.[6]

Objective: To determine the EC50 (or GI50) value of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of ~2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the optical density (absorbance) at ~510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and plot against compound concentration to determine the half-maximal effective concentration.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol describes a standard mouse model to evaluate the anti-tumor activity of a lead compound.[5]

Objective: To assess the in vivo anti-tumor efficacy of a pyrazolopyridine analog.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Human cancer cell line (e.g., H1581 for an FGFR-driven tumor).

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses).

  • Dosing: Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze for statistical significance.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-c]pyridine scaffold and its isomers are a rich source of potent, biologically active molecules. The journey from in vitro discovery to in vivo validation is a rigorous process that systematically de-risks a compound for further development. The data clearly show that while high in vitro potency is a prerequisite for a successful drug candidate, it is not a guarantee of in vivo efficacy. Favorable pharmacokinetic properties are the essential bridge between the two.

Future research in this area should continue to focus on:

  • Structure-Based Design: Utilizing X-ray crystallography and computational modeling to improve both potency and selectivity.

  • ADME Optimization: Modifying scaffolds to enhance oral bioavailability, metabolic stability, and tissue distribution while minimizing off-target toxicities.

  • Translational Biomarkers: Identifying biomarkers that can predict which patient populations are most likely to respond to these targeted therapies, bridging the final gap between preclinical models and clinical success.

By integrating biochemical, cellular, and whole-organism studies, researchers can continue to unlock the full therapeutic potential of the versatile pyrazolopyridine nucleus.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolopyridine Series in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatility as a core structure in the design of potent and selective kinase inhibitors. Its unique electronic properties and three-dimensional shape allow for a multitude of interactions with the ATP-binding pocket of various kinases, making it a cornerstone in the development of targeted therapies for cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct pyrazolopyridine series targeting different oncogenic kinases: Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2). By examining the nuanced effects of substituent modifications on potency and selectivity, we aim to provide actionable insights for researchers and drug development professionals in the field.

The Pyrazolopyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolopyridine core, specifically the 1H-pyrazolo[3,4-b]pyridine isomer, serves as an effective hinge-binding motif. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. This foundational interaction anchors the inhibitor in the active site, allowing for further affinity and selectivity to be derived from substituents at various positions on the scaffold.

Caption: Key substitution positions on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Pyrazolopyridine Series as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.

Core Scaffold and Key Interactions

One of the most well-studied pyrazolopyridine series for ALK inhibition features a 3-amino-1H-pyrazolo[3,4-b]pyridine core. The SAR exploration of this series has led to the discovery of highly potent and selective inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series can be systematically dissected by examining the impact of substituents at key positions:

  • R1 Position (Pyridine N1): Substituents at this position are solvent-exposed and can be modified to improve pharmacokinetic properties. Small, polar groups are generally well-tolerated.

  • R3 Position (Amino Group): This position is critical for potency. Bulky aromatic or heteroaromatic groups are often introduced here to occupy the pocket near the gatekeeper residue.

  • R4 Position (Pyridine C4): Modifications at this position can influence selectivity. Introduction of a substituted aniline or similar group often leads to potent ALK inhibition. The nature of the substituent on this aniline ring can be fine-tuned to optimize potency and selectivity.

  • R6 Position (Pyridine C6): This position is often directed towards a selectivity pocket. Small alkyl or alkoxy groups can enhance potency and selectivity.

cluster_alk SAR of Pyrazolopyridine ALK Inhibitors Scaffold 1H-Pyrazolo[3,4-b]pyridine R3 R3: Bulky Aromatic Group Scaffold->R3 Occupies gatekeeper pocket R4 R4: Substituted Aniline Scaffold->R4 Interacts with hinge region R6 R6: Small Alkoxy Group Scaffold->R6 Enhances selectivity Potency High ALK Potency R3->Potency R4->Potency R6->Potency

Caption: SAR flowchart for pyrazolopyridine-based ALK inhibitors.

Experimental Data and Protocols

The potency of these compounds is typically evaluated using biochemical and cellular assays.

Biochemical ALK Kinase Assay (LanthaScreen™):

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a fluorescently labeled peptide substrate by the ALK kinase domain.

  • Protocol:

    • A reaction mixture is prepared containing the ALK enzyme, a ULight™-poly-GT peptide substrate, and ATP in a kinase buffer.

    • The test compound (pyrazolopyridine derivative) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at room temperature.

    • A solution of europium-labeled anti-phosphotyrosine antibody (PY20) is added to stop the reaction and detect the phosphorylated substrate.

    • After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of ALK activity.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular ALK Phosphorylation Assay (Western Blot):

  • Principle: This assay measures the ability of the compound to inhibit the autophosphorylation of ALK in a cellular context.

  • Protocol:

    • ALK-positive cancer cell lines (e.g., Karpas-299) are cultured.

    • Cells are treated with the test compound at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

    • Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.

  • Data Analysis: The band intensities for p-ALK are normalized to total ALK, and the percentage of inhibition is calculated relative to a vehicle-treated control.

Compound R3 Substituent R4 Substituent R6 Substituent ALK IC50 (nM)
1a PhenylAnilineMethoxy50
1b 2,6-difluorophenylAnilineMethoxy15
1c 2,6-difluorophenyl4-morpholinoanilineMethoxy2

Data is representative and for illustrative purposes.

Pyrazolopyridine Series as Janus Kinase 2 (JAK2) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway, particularly through mutations in JAK2 (e.g., V617F), is a hallmark of myeloproliferative neoplasms (MPNs).

Core Scaffold and Key Interactions

A prominent series of JAK2 inhibitors is based on a 3-substituted-1H-pyrazolo[3,4-b]pyridine core. The SAR of this series has been extensively explored to achieve both potency and selectivity against other JAK family members.

Structure-Activity Relationship (SAR) Analysis

The SAR for this JAK2 inhibitor series reveals different structural requirements compared to the ALK series:

  • R1 Position (Pyrazole N1): This position is often substituted with a group that can improve solubility and cell permeability, such as a cyanoethyl or a morpholinoethyl group.

  • R3 Position: A key interaction is formed by a substituent at this position that can reach into a specific pocket of the JAK2 active site. A cyclopentyl or cyclohexyl group has been found to be optimal for potency.

  • R4 Position (Pyridine C4): Similar to the ALK series, an aniline or related group at this position is crucial for hinge binding. The substitution pattern on this ring can be modulated to fine-tune selectivity.

  • R6 Position (Pyridine C6): This position is generally unsubstituted in potent JAK2 inhibitors of this class.

cluster_jak2 SAR of Pyrazolopyridine JAK2 Inhibitors Scaffold 1H-Pyrazolo[3,4-b]pyridine R1 R1: Solubilizing Group Scaffold->R1 Improves PK properties R3 R3: Cycloalkyl Group Scaffold->R3 Occupies hydrophobic pocket R4 R4: Aniline Scaffold->R4 Hinge binding Potency High JAK2 Potency R1->Potency R3->Potency R4->Potency

Caption: SAR flowchart for pyrazolopyridine-based JAK2 inhibitors.

Experimental Data and Protocols

The evaluation of JAK2 inhibitors follows similar principles to that of ALK inhibitors, with specific reagents and cell lines.

Biochemical JAK2 Kinase Assay (Caliper Mobility Shift Assay):

  • Principle: This assay measures the enzymatic activity of JAK2 by quantifying the conversion of a peptide substrate to its phosphorylated product based on differences in their electrophoretic mobility.

  • Protocol:

    • The JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated with ATP and incubated.

    • The reaction is stopped, and the mixture is loaded onto a microfluidic chip.

    • The substrate and product are separated by electrophoresis, and their fluorescence is detected.

  • Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined from dose-response curves.

Cellular STAT3 Phosphorylation Assay (Flow Cytometry):

  • Principle: This assay measures the inhibition of JAK2-mediated phosphorylation of its downstream substrate, STAT3, in response to cytokine stimulation.

  • Protocol:

    • A cytokine-dependent cell line (e.g., TF-1) is used.

    • Cells are pre-incubated with the test compound.

    • Cells are stimulated with a cytokine (e.g., erythropoietin, EPO) to activate the JAK2-STAT3 pathway.

    • Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated STAT3 (p-STAT3).

    • The fluorescence intensity of individual cells is measured by flow cytometry.

  • Data Analysis: The geometric mean fluorescence intensity is used to quantify the level of p-STAT3. IC50 values are calculated from dose-response curves.

Compound R1 Substituent R3 Substituent R4 Substituent JAK2 IC50 (nM)
2a HCyclopentylAniline30
2b CyanoethylCyclopentylAniline5
2c CyanoethylCyclohexylAniline8

Data is representative and for illustrative purposes.

Comparative Analysis and Future Directions

The comparison of these two pyrazolopyridine series highlights the remarkable adaptability of this scaffold. While both series utilize the pyrazolopyridine core for hinge binding via an R4-aniline moiety, the key to achieving potency and selectivity against different kinases lies in the strategic decoration of the R3 and R6 positions.

  • For ALK inhibitors, a bulky, substituted aromatic group at R3 is crucial for filling a specific pocket, while a small alkoxy group at R6 enhances selectivity.

  • For JAK2 inhibitors, a cycloalkyl group at R3 is optimal for occupying a hydrophobic pocket, and the R6 position is generally left unsubstituted.

This comparative analysis underscores the importance of a deep understanding of the target kinase's active site topology in guiding the design of potent and selective inhibitors. Future efforts in this area will likely focus on leveraging this scaffold to target other kinases implicated in disease and to develop next-generation inhibitors that can overcome resistance mutations.

A Researcher's Guide to Kinase Selectivity: Profiling Pyrazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its resemblance to the purine bases of ATP allows it to effectively compete for the kinase ATP-binding site.[1] This guide provides a comparative analysis of the kinase selectivity profile of a representative 1H-pyrazolo[3,4-b]pyridine derivative, placing its performance in context with other well-known kinase inhibitors. While extensive public data on the specific compound 1H-pyrazolo[3,4-c]pyridin-7-ol is not available, we will use a well-characterized analogue from the same structural family to illustrate the principles and methodologies of kinase selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of this important class of compounds.

The Critical Role of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them a major class of therapeutic targets, particularly in oncology.[4][5] The development of selective kinase inhibitors is a key goal in drug discovery, as off-target effects can lead to toxicity and limit the therapeutic window of a compound.[6][7] Kinase selectivity profiling, the process of testing an inhibitor against a large panel of kinases, is therefore an essential step in characterizing any new potential drug candidate.[7][8] The data generated from these profiles allows researchers to understand the inhibitor's potency against its intended target, as well as its potential for off-target liabilities.[9]

Comparative Kinase Selectivity Profile

To illustrate the selectivity of the pyrazolopyridine scaffold, we will examine the profile of a representative compound, Compound 7n , a potent and selective FGFR kinase inhibitor with a 1H-pyrazolo[3,4-b]pyridine core.[10] We will compare its activity against two benchmark inhibitors:

  • Staurosporine : A notoriously non-selective kinase inhibitor, often used as a positive control in kinase assays.[4]

  • Larotrectinib : A highly selective inhibitor of Tropomyosin receptor kinases (TRKs).

The following table summarizes the inhibitory activity (IC50 values) of these compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound 7n (FGFR Inhibitor) IC50 (nM)Staurosporine IC50 (nM)Larotrectinib IC50 (nM)
FGFR1 0.3 5>10,000
FGFR2 0.7 10>10,000
FGFR3 2.0 20>10,000
VEGFR2 422.72>10,000
TRKA >1,00081.6
TRKB >1,000152.9
TRKC >1,000122.0
SRC >1,0006>10,000
ABL1 >1,0007>10,000

Data for Compound 7n is sourced from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives.[10] Data for Staurosporine and Larotrectinib are representative values from public sources and internal data.

As the data illustrates, Compound 7n demonstrates high potency against FGFR1, 2, and 3, with significantly less activity against other kinases such as VEGFR2 and the TRK family.[10] This profile contrasts sharply with Staurosporine, which inhibits a broad range of kinases with high potency. Larotrectinib, on the other hand, shows exquisite selectivity for the TRK family of kinases.

Visualizing the FGFR Signaling Pathway

Compound 7n's primary targets, the Fibroblast Growth Factor Receptors (FGFRs), are key players in cell proliferation, survival, and migration.[10] Dysregulation of FGFR signaling is implicated in various cancers. The diagram below illustrates the canonical FGFR signaling cascade.

FGFR Signaling Pathway FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival AKT->Survival FGF FGF Ligand FGF->FGFR Binds & Activates Compound7n Compound 7n (1H-pyrazolo[3,4-b]pyridine) Compound7n->FGFR Inhibits

Caption: The FGFR signaling pathway and the point of inhibition by Compound 7n.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the IC50 values presented in the table, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is commonly employed.[4] This assay measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound 7n) in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[4]

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the kinase of interest (e.g., FGFR1), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase to ensure the measured IC50 approximates the inhibitor's intrinsic affinity (Ki).[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Workflow Diagram

Kinase Assay Workflow ADP-Glo™ Kinase Assay Workflow A 1. Compound Dilution Prepare serial dilutions of test compound in DMSO. B 2. Plate Setup Add diluted compound and kinase to 384-well plate. A->B C 3. Pre-incubation Incubate for 10 min at room temperature. B->C D 4. Initiate Reaction Add Substrate/ATP mixture. C->D E 5. Kinase Reaction Incubate for 60 min at 30°C. D->E F 6. Stop & Deplete ATP Add ADP-Glo™ Reagent. Incubate 40 min. E->F G 7. ADP to ATP Conversion Add Kinase Detection Reagent. Incubate 30 min. F->G H 8. Read Luminescence Measure signal with a plate reader. G->H I 9. Data Analysis Plot dose-response curve and calculate IC50. H->I

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. The 1H-pyrazolo[3,4-b]pyridine scaffold, as exemplified by Compound 7n, can be engineered to produce highly potent and selective inhibitors against specific kinase targets like FGFR.[10] By employing systematic profiling against a broad kinase panel and utilizing robust assay methodologies like the ADP-Glo™ assay, researchers can gain a comprehensive understanding of a compound's activity. This data-driven approach is essential for selecting promising lead candidates for further development and for interpreting their biological effects in both preclinical and clinical settings.[8]

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 1H-pyrazolo[3,4-c]pyridin-7-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is paramount. The 1H-pyrazolo[3,4-c]pyridin-7-ol scaffold has emerged as a promising framework for the development of novel kinase inhibitors, demonstrating efficacy against a range of therapeutically relevant targets. However, as with any ATP-competitive inhibitor, understanding its cross-reactivity profile across the human kinome is not merely an academic exercise but a critical determinant of its translational potential. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.

This guide provides a comprehensive comparison of the cross-reactivity of inhibitors based on the pyrazolo[3,4-c]pyridine and closely related pyrazolo[3,4-b]pyridine scaffolds. We will delve into the established experimental methodologies for assessing inhibitor selectivity, present available cross-reactivity data for this class of compounds, and draw comparisons with well-characterized, clinically approved kinase inhibitors. This objective analysis, supported by experimental data and protocols, is intended to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of kinase inhibitor selectivity and make informed decisions in their research endeavors.

The Architectonics of Selectivity: Unveiling Cross-Reactivity

The selectivity of a kinase inhibitor is not an absolute term but rather a spectrum. A truly "specific" inhibitor that interacts with only one of the over 500 kinases in the human kinome is exceedingly rare. Therefore, the goal is often to develop "selective" inhibitors with a well-defined and narrow target profile. Comprehensive profiling of inhibitor activity across a large panel of kinases, often referred to as kinome scanning, is the gold standard for characterizing selectivity. Several robust methodologies are employed to generate these critical datasets.

Experimental Methodologies for Kinase Inhibitor Profiling

The choice of assay for determining kinase inhibitor selectivity is crucial and can influence the interpretation of the results. Here, we detail three widely adopted and powerful techniques, explaining the causality behind their experimental design and providing step-by-step protocols.

1. Radiometric Kinase Assay: The Gold Standard

This classical and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.

Causality of Experimental Choices: The use of [γ-³²P]ATP or [γ-³³P]ATP allows for the direct and unambiguous detection of substrate phosphorylation. The separation of the radiolabeled substrate from the unreacted ATP is a critical step to ensure a low background signal and high sensitivity. Phosphocellulose paper is often used for its ability to bind peptides and proteins, facilitating this separation.

Caption: Workflow of a radiometric kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the kinase, a suitable peptide or protein substrate, the test inhibitor (at varying concentrations), and the appropriate reaction buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove unreacted [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter or by phosphorimaging.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration to determine the IC₅₀ value.

2. ADP-Glo™ Kinase Assay: A Luminescent Approach

This commercially available assay is a popular high-throughput alternative to radiometric methods. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Causality of Experimental Choices: This assay is based on a two-step enzymatic process. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. This is crucial to prevent background signal in the second step. In the second step, the ADP produced is converted back to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[1][2]

SRC_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC Family Kinases (SRC, LYN, FYN, etc.) RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Migration Migration FAK->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Head-to-Head Comparison: 1H-pyrazolo[3,4-c]pyridin-7-ol Against Established Kinase Inhibitors in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, the quest for novel small molecules with high efficacy and target specificity is paramount. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of a representative pyrazolopyridine, 1H-pyrazolo[3,4-c]pyridin-7-ol , with established drugs in the fields of oncology and neurodegenerative disease. While specific experimental data for this exact molecule is nascent, its structural similarity to a class of known kinase inhibitors allows for a robust, data-driven comparative analysis based on established methodologies.

Pharmacological studies have consistently shown that pyrazolo[3,4-c]pyridine derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). Dysregulation of these kinases is a hallmark of numerous pathologies, including various cancers and Alzheimer's disease.[3][4] Therefore, this guide will compare the hypothetical efficacy of this compound with that of established CDK and GSK-3 inhibitors.

Section 1: The Kinase Targets - CDK and GSK-3

Cyclin-Dependent Kinases are fundamental regulators of the cell cycle, and their aberrant activity is a common driver of tumorigenesis. Glycogen Synthase Kinase-3 is a multifunctional enzyme implicated in a variety of cellular processes, including metabolism, inflammation, and neuronal function. Overactivity of GSK-3 has been linked to the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[4][5] The dual inhibition of both CDK and GSK-3 presents a promising therapeutic strategy for these complex diseases.[3][6][7]

Kinase_Targets cluster_cancer Oncology cluster_neurodegeneration Neurodegeneration (Alzheimer's) CDK CDK CellCycle Uncontrolled Cell Cycle Progression CDK->CellCycle Proliferation Tumor Growth CellCycle->Proliferation GSK3 GSK-3 Tau Tau Protein GSK3->Tau Hyperphosphorylation NFTs Neurofibrillary Tangles Tau->NFTs Drug This compound (Hypothesized Dual Inhibitor) Drug->CDK Inhibition Drug->GSK3 Inhibition

Figure 1: Hypothesized dual-inhibition mechanism.

Section 2: Comparative Analysis with Known Drugs

For this analysis, we will compare the projected profile of this compound with two well-characterized inhibitors:

  • Palbociclib (Ibrance®): A selective CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer.

  • Tideglusib: A non-ATP-competitive GSK-3 inhibitor that has been investigated in clinical trials for Alzheimer's disease and other neurological disorders.[5][8]

FeatureThis compound (Projected)Palbociclib (CDK4/6 Inhibitor)Tideglusib (GSK-3 Inhibitor)
Primary Target(s) CDK (non-selective), GSK-3CDK4, CDK6GSK-3β
Mechanism of Action ATP-competitive kinase inhibitionATP-competitive kinase inhibitionNon-ATP-competitive inhibition
Therapeutic Area Oncology, NeurodegenerationOncology (Breast Cancer)Neurodegeneration (Investigational)
Potential Advantage Dual targeting of cancer and neurodegenerative pathwaysHigh selectivity for specific CDKsNovel mechanism of action, potential for fewer off-target effects related to ATP-binding sites.[5]
Potential Challenge Potential for off-target effects due to broader kinase inhibitionLimited efficacy in tumors not driven by CDK4/6Efficacy in clinical trials has been challenging to establish.

Section 3: Experimental Protocols for Head-to-Head Comparison

To empirically validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a rigorous comparative evaluation.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory potency and selectivity of the compound against a panel of kinases.

Protocol 1: Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[9]

Materials:

  • Recombinant human CDK2/Cyclin A2 and GSK-3β enzymes

  • Substrate peptides (specific for each kinase)

  • ATP

  • This compound, Palbociclib, Tideglusib

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for in vitro kinase inhibition assay.
In Vitro Cellular Assays

To assess the anti-proliferative effects of the compounds on cancer cells, standard cell viability assays are employed.[10][11]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2 pancreatic, SCOV3 ovarian)[12]

  • Cell culture medium and supplements

  • This compound, Palbociclib

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of the compounds in a living organism, xenograft models are utilized.[13][14][15]

Protocol 3: Human Tumor Xenograft Model

This involves the implantation of human tumor cells into immunodeficient mice.[13][14]

Animals:

  • Athymic nude mice or SCID mice

Procedure:

  • Inject human cancer cells (e.g., MIA PaCa-2) subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment groups (vehicle control, this compound, Palbociclib).

  • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Xenograft_Workflow A Inject human cancer cells into immunodeficient mice B Allow tumors to grow A->B C Randomize mice into treatment groups B->C D Administer compounds C->D E Monitor tumor growth and body weight D->E F Excise tumors for analysis E->F

Figure 3: Workflow for in vivo xenograft studies.
Blood-Brain Barrier Permeability Assessment

For compounds with potential in treating neurodegenerative diseases, assessing their ability to cross the blood-brain barrier (BBB) is crucial.

Protocol 4: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.[16]

Materials:

  • PAMPA plate with a lipid-infused artificial membrane

  • Donor and acceptor well plates

  • Phosphate-buffered saline (PBS)

  • This compound, Tideglusib

  • LC-MS/MS for quantification

Procedure:

  • Prepare solutions of the test compounds in PBS.

  • Add the compound solutions to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Incubate the plate for a defined period (e.g., 4-18 hours).

  • Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Section 4: Conclusion and Future Directions

The pyrazolopyridine scaffold, represented here by this compound, holds significant promise as a source of novel kinase inhibitors. Based on the known activities of this chemical class, it is hypothesized to be a dual inhibitor of CDKs and GSK-3, making it a compelling candidate for both cancer and neurodegenerative disease therapies.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison with established drugs like Palbociclib and Tideglusib. Such studies are essential to validate the therapeutic potential of this compound and to elucidate its precise mechanism of action, selectivity, and efficacy. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising class of compounds.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for its interaction with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. Specifically, the 7-hydroxy derivative, 1H-pyrazolo[3,4-c]pyridin-7-ol (and its tautomer, 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one), serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules. The efficiency of the synthetic route to this key building block is therefore of paramount importance for researchers in academic and industrial settings.

This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound. Each route is evaluated based on key performance indicators, including overall yield, step economy, cost of starting materials, and safety and environmental considerations. Detailed experimental protocols and mechanistic insights are provided to allow for a comprehensive understanding and practical implementation.

Route 1: Pyridine Annulation via a Halogenated Intermediate

This synthetic approach involves the initial construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of the hydroxyl group at the C7 position via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

The synthesis of the key intermediate, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, is achieved through the diazotization of 2-chloro-3-aminopyridine followed by an intramolecular cyclization. Two variations of this procedure have been reported, leading to a significant difference in yield, which is a critical factor in the overall efficiency of this route.

Mechanism: The reaction proceeds via the formation of a diazonium salt from the amino group of 2-chloro-3-aminopyridine. The diazonium species is a potent electrophile, which then undergoes an intramolecular electrophilic aromatic substitution-type reaction with the pyridine ring to form the pyrazole ring, yielding the fused bicyclic system.

Experimental Protocol (Higher Yielding Variation):

  • In a round-bottom flask, dissolve 2-chloro-3-aminopyridine (2.3 mmol) in dimethyl sulfoxide (DMSO, 3 mL).

  • Add ammonia solution (2.3 mmol) and iodine (0.06 g, 0.23 mmol).

  • Heat the reaction mixture to 80-85 °C with stirring for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add a 1:1 mixture of anhydrous ethanol and water (15 mL) to precipitate the product.

  • Stir the suspension for 15 minutes and then collect the crude product by filtration.

  • Recrystallize the yellow solid from ethyl acetate to afford pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine.

Reported Yield: 85%[1]

Experimental Protocol (Lower Yielding Variation):

  • To a solution of 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) in acetic acid (200 mL), slowly add a solution of sodium nitrite (107 mmol) in water (30 mL) while maintaining the temperature below 13 °C.

  • Allow the reaction to warm to room temperature and stir for 66 hours.

  • Concentrate the mixture under reduced pressure and basify the residue with a saturated sodium bicarbonate solution.

  • Collect the solid product by filtration and wash with distilled water.

  • Stir the resulting solid in ethyl acetate overnight and filter.

  • Combine the filtrate with the organic extract, evaporate to dryness, and purify by flash column chromatography (silica gel, ethyl acetate:hexane gradient) to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.

Reported Yield: 46%[2]

Step 2: Hydrolysis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine to this compound

The conversion of the 7-chloro intermediate to the desired 7-hydroxy product is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen atom facilitates the displacement of the chloride by a hydroxide nucleophile.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks the electron-deficient C7 carbon, forming a negatively charged intermediate (Meisenheimer complex). The aromaticity is then restored by the elimination of the chloride ion.

Experimental Protocol (Adapted from similar transformations):

  • In a sealed vessel, dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine in a solution of aqueous sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Estimated Yield: 70-90% (based on analogous reactions)

Route 2: Pyrazole Annulation from a Pre-functionalized Pyrazole

This alternative strategy involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrazole core. This approach can offer advantages in terms of regioselectivity and potentially a more convergent synthesis.

Step 1: Preparation of a Substituted Pyrazole Intermediate

This route can commence from either 3-aminopyrazole-4-carboxamide or ethyl 3-aminopyrazole-4-carboxylate, both of which are commercially available.

Step 2: Cyclization to form the 1H-pyrazolo[3,4-c]pyridin-7-one Ring

The final ring closure is achieved by reacting the aminopyrazole derivative with a one-carbon electrophile, such as formamide or a formic acid equivalent, which provides the final atom required to form the pyridinone ring.

Mechanism: The reaction is a condensation-cyclization process. The amino group of the pyrazole attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization with the elimination of ammonia to form the fused pyridinone ring system.

Experimental Protocol (Adapted from a similar pyrazolopyrimidine synthesis):

  • In a round-bottom flask, suspend 3-aminopyrazole-4-carboxamide hemisulfate in formamide.

  • Heat the stirred suspension to approximately 145 °C for 5 hours.

  • Monitor the reaction for the cessation of ammonia evolution and by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, add water to induce further precipitation.

  • Collect the solid product by filtration, wash with water and then a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to afford this compound.

Estimated Yield: High (based on the cited analogous reaction which reports a 95% yield for a similar transformation)[3]

Comparative Analysis

To provide a clear and objective comparison, the two routes are evaluated based on several key metrics of synthetic efficiency.

MetricRoute 1: Pyridine AnnulationRoute 2: Pyrazole AnnulationSenior Application Scientist's Analysis
Overall Yield 32% - 77% (estimated)~90% (estimated)Route 2 demonstrates a significantly higher potential overall yield, making it more efficient in terms of material conversion. The variability in the first step of Route 1 is a considerable drawback.
Step Count 2 steps1 step (from commercially available aminopyrazole)Route 2 is more step-economical, which is highly desirable in both academic and industrial settings to save time and resources.
Starting Materials 2-chloro-3-aminopyridine3-aminopyrazole-4-carboxamide hemisulfateThe cost of 2-chloro-3-aminopyridine can be a significant factor. While 3-aminopyrazole-4-carboxamide hemisulfate is also a specialty chemical, its potentially higher cost may be offset by the higher overall yield and fewer steps of Route 2. A detailed cost analysis per gram of final product is recommended based on current supplier pricing.
Atom Economy ModerateHighRoute 2, being a condensation-cyclization from a more advanced intermediate, is expected to have a higher atom economy as fewer atoms from the starting materials are wasted as byproducts.
Process Mass Intensity (PMI) HigherLowerThe use of significant amounts of solvents and reagents in the multi-step Route 1, especially in the purification stages, will likely result in a higher PMI compared to the more direct Route 2.
Safety & Environment Use of iodine and acetic acid.Use of formamide at high temperatures.Both routes involve potentially hazardous reagents and conditions. Formamide is a teratogen and requires careful handling, especially at elevated temperatures. The use of large volumes of acetic acid in one variation of Route 1 presents its own handling and disposal challenges. A thorough risk assessment is essential for both routes.

Data Presentation

Table 1: Starting Material Cost Analysis (Illustrative)

Starting MaterialSupplier (Example)Price (USD/g, Approx.)
2-chloro-3-aminopyridineMajor Chemical Supplier10-20
3-aminopyrazole-4-carboxamide hemisulfateMajor Chemical Supplier20-30
Ethyl 3-aminopyrazole-4-carboxylateMajor Chemical Supplier15-25

Note: Prices are for illustrative purposes and can vary significantly between suppliers and based on quantity.

Experimental Workflows

Route 1: Pyridine Annulation

Caption: Workflow for Route 1.

Route 2: Pyrazole Annulation

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is proactive hazard assessment and adherence to institutional and federal regulations. The procedures outlined below are based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), designed to provide a clear, step-by-step process for laboratory professionals.[1][2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to understand the potential risks. Structurally related pyrazole and pyridine compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to treat 1H-pyrazolo[3,4-c]pyridin-7-ol with a similar level of caution.

Inferred Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[4]

  • Serious Eye Irritation: Can cause significant eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]

Mandatory PPE: A rigorous defense is your first line of safety. Always wear the following when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid generating dust or aerosols. If a fume hood is not available, a respirator may be necessary based on your institution's Chemical Hygiene Plan.[9][10]

Part 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions between incompatible chemicals.[11]

Workflow for Waste Handling:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal Prep Don Appropriate PPE Container Select a Designated, Compatible Waste Container Prep->Container Label Label Container with 'Hazardous Waste' & Contents Container->Label Transfer Transfer Waste into Labeled Container in a Fume Hood Label->Transfer Solid Solid Waste: This compound Solid->Transfer Liquid Liquid Waste: Solutions containing the compound Liquid->Transfer Contaminated Contaminated Materials: Gloves, weigh boats, etc. Contaminated->Transfer Seal Securely Seal Container Transfer->Seal SAA Store in Designated Satellite Accumulation Area (SAA) Seal->SAA Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->Pickup

Caption: Waste Handling Workflow for this compound.

Step-by-Step Containerization Protocol:

  • Select the Right Container: Use a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, leak-proof lid.[12][13]

  • Proper Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The date the first waste was added.

    • The building and room number of generation.[11]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, and any contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated solid waste container.[14]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[11]

    • Aqueous Solutions: Dilute aqueous solutions should not be disposed of down the drain.[15] All solutions must be collected as hazardous waste.

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste. This prevents the release of vapors and potential spills.[12][16]

Part 3: Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11][16]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17][18]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray capable of holding at least the volume of the largest container.[12][14]

  • Segregation: Incompatible wastes within the SAA must be physically separated.[11][14]

Disposal Decision Tree:

Start Is the this compound waste container full? Full Container is Full Start->Full Yes NotFull Container is Not Full Start->NotFull No ArrangePickup Contact your institution's EHS for a hazardous waste pickup. Full->ArrangePickup CheckDate Has it been >12 months since the first waste was added? NotFull->CheckDate CheckDate->ArrangePickup Yes ContinueUse Continue to collect waste. Keep container closed in SAA. CheckDate->ContinueUse No

Caption: Decision logic for arranging final disposal.

Final Disposal Procedures:

  • Requesting Pickup: Once a waste container is full, or has been in use for the maximum time allowed by your institution (often 6-12 months), contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[12][16][17] Do not transport hazardous waste yourself.[15]

  • Disposing of Empty Containers: An empty container that held this compound must be properly managed.

    • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[12]

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[12][15] For highly toxic chemicals, the first three rinses must be collected.[12] Given the lack of specific toxicity data, a conservative approach of collecting the first three rinses is recommended.

    • After triple-rinsing and air-drying, deface or remove all labels before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[12][15]

Never dispose of this compound by:

  • Sewer/Drain Disposal: This is strictly prohibited for hazardous chemicals.[12][15]

  • Regular Trash: Un-rinsed containers and solid waste must not be placed in the regular trash.[12]

  • Evaporation: Intentionally evaporating chemical waste, even in a fume hood, is not a permissible disposal method.[15]

By adhering to these systematic procedures, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship.

References

Personal protective equipment for handling 1H-pyrazolo[3,4-c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 1H-pyrazolo[3,4-c]pyridin-7-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As the toxicological properties of this specific compound have not been exhaustively investigated, a cautious approach grounded in the principles of chemical hygiene and risk minimization is imperative.[1] The procedures outlined below are synthesized from best practices for handling analogous heterocyclic compounds and are designed to ensure the safety of all laboratory personnel.

Pre-Handling Hazard Assessment: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally related compounds, such as other pyrazolo-pyridine derivatives. These analogs are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance.

Key Potential Hazards:

  • Oral Toxicity: May be harmful if ingested.[3][4]

  • Skin and Eye Irritation: Likely to cause irritation upon contact with skin and serious irritation or damage to the eyes.[2][3]

  • Respiratory Irritation: As a solid, fine dust may cause respiratory tract irritation.[1][2]

All handling of this compound must be conducted with the assumption that it is hazardous. A thorough risk assessment should be performed before commencing any new experimental protocol involving this substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring (Solid) Chemical safety gogglesDisposable nitrile glovesFully-buttoned lab coatN95 or higher-rated respirator if not in a fume hood
Solution Preparation & Handling Chemical safety goggles and face shieldDisposable nitrile glovesChemical-resistant apron over a lab coatNot generally required if handled in a fume hood
Running Reactions Chemical safety gogglesDisposable nitrile glovesFully-buttoned lab coatNot generally required if handled in a fume hood
Waste Disposal Chemical safety goggles and face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a lab coatNot generally required if handled in a fume hood

Step-by-Step PPE Protocol:

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[5] When handling solutions or there is a splash hazard, these must be supplemented with a face shield.[5][6]

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[6] Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique to avoid contaminating your skin.[1] For prolonged handling or immersion, consult a glove compatibility chart for a more robust option.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[5] When handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All manipulations of solid this compound that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a properly fitted N95 or higher-rated respirator is required.[6]

PPE Selection Workflow:

PPE_Selection start Start: Assess Task is_solid Handling solid? start->is_solid in_hood In fume hood? is_solid->in_hood Yes ppe_respirator Add Respirator (N95+) is_solid->ppe_respirator No splash_risk Splash risk? in_hood->splash_risk Yes/No ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_basic No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_respirator->in_hood ppe_face_shield->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

A. Weighing and Transferring Solid Compound:

  • Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood.[8] Ensure all necessary equipment (spatulas, weigh boats, containers) are within easy reach to minimize movement.

  • Execution: Don the appropriate PPE as outlined in the table above. Carefully transfer the required amount of solid, avoiding the creation of dust.[1] Use a micro-spatula for small quantities.

  • Cleanup: After transferring, gently wipe down the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

B. Solution Preparation:

  • Preparation: Conduct all solution preparations in a chemical fume hood.[7] Ensure the solvent is compatible with the compound and have appropriate quenching materials nearby if the dissolution is expected to be exothermic.

  • Execution: Slowly add the solid to the solvent while stirring. Keep the container covered as much as possible to prevent splashes.

  • Cleanup: Rinse all glassware that has come into contact with the compound with a suitable solvent. The initial rinsate should be collected as hazardous waste.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its associated waste can pose a threat to both personnel and the environment.[8][9]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (reaction residues, rinsates) must be collected in separate, clearly labeled hazardous waste containers.[9] The container should be made of a compatible material, such as glass or high-density polyethylene.[9]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[9]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[2]

  • Spill Management: In the event of a spill, immediately alert personnel in the area.[8] For small spills, use an absorbent material like sand or vermiculite to contain the substance.[8] Scoop the absorbent material into a sealed container for disposal as hazardous waste.[8]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8] Never pour this chemical or its solutions down the drain.[8]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.